molecular formula C7H6ClNO2 B049731 Methyl 3-chloropicolinate CAS No. 116383-98-3

Methyl 3-chloropicolinate

Cat. No.: B049731
CAS No.: 116383-98-3
M. Wt: 171.58 g/mol
InChI Key: QRLHANNSPRAJFN-UHFFFAOYSA-N
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Description

Methyl 3-chloropicolinate is a high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. This compound features a picolinate ester core, strategically functionalized with a chlorine atom at the 3-position, which creates a reactive handle for further synthetic elaboration. Its primary research value lies in its dual functionality: the methyl ester group can undergo hydrolysis, transesterification, or serve as a hydrogen-bond acceptor, while the chlorine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This makes this compound a key precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and crop protection agents. Researchers utilize it to construct picolinamide and picolinic acid derivatives, which are privileged scaffolds known to exhibit a range of biological activities. As a versatile synthon, it is instrumental in exploring structure-activity relationships (SAR) and developing novel inhibitors and functional materials. This product is intended for research and development purposes in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLHANNSPRAJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571496
Record name Methyl 3-chloropyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116383-98-3
Record name Methyl 3-chloropyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-chloropyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-chloropicolinate (CAS No. 116383-98-3), a key intermediate in various synthetic applications within the pharmaceutical and agrochemical industries. Understanding these properties is crucial for its handling, reaction optimization, and formulation development.

Core Physical Properties

This compound is a pyridine derivative with the molecular formula C₇H₆ClNO₂. Its structure, characterized by a pyridine ring substituted with a chloro group and a methyl ester, dictates its physical and chemical behavior.

Table 1: Summary of Physical Properties of this compound

PropertyValueReference
CAS Number 116383-98-3[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Melting Point 47-54 °C[2][3][4]
Boiling Point 254.0 °C at 760 mmHg[2][5]
Density 1.294 g/cm³ (predicted)[5]
Flash Point 107.4 °C[2][5]
Refractive Index 1.531 (predicted)[5]
Solubility No data available[6]
Storage Inert atmosphere, room temperature[1]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For pure compounds, the melting range is typically narrow.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The sample height should not exceed 1-2 mm for accurate results.[7]

  • Apparatus: A melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup) is used. The apparatus consists of a heating block or oil bath, a thermometer, and a means to observe the sample.

  • Procedure:

    • The packed capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly at first to determine an approximate melting range.[7]

    • A second, fresh sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[7]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Finely powder the solid B Pack Capillary Tube: Introduce a small amount of powder A->B C Place in Apparatus: Insert the capillary tube into the heating block B->C D Rapid Heating: Determine approximate melting range C->D E Slow Heating: Heat a new sample slowly near the melting point D->E F Observe and Record: Note the start and end of melting E->F G Report Range: Document the melting point range F->G

Caption: A simplified workflow for determining the melting point of a solid using the capillary method.

Boiling Point Determination

For liquids or low-melting solids, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination

This method is suitable for small sample quantities.

  • Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., a Thiele tube filled with mineral oil).[9]

  • Procedure:

    • A few drops of the molten this compound are placed in the small test tube.

    • The sealed capillary tube is placed inside the test tube with its open end downwards.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the heating bath.

    • The bath is heated gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.[10]

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Density Determination

The density of a solid can be determined by measuring its mass and volume.

Methodology: Water Displacement Method

This method is effective for solids that are insoluble in water.

  • Apparatus: An analytical balance and a graduated cylinder.

  • Procedure:

    • The mass of a sample of this compound is accurately measured using the analytical balance.[12]

    • A known volume of water is added to a graduated cylinder, and the initial volume is recorded.

    • The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[13]

    • The new volume of the water is recorded.

    • The volume of the solid is the difference between the final and initial volumes.[12]

    • The density is calculated by dividing the mass of the solid by its volume.[12]

Solubility Testing

Determining the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Test

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[14]

    • A small volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.[14]

    • The mixture is agitated (e.g., by vortexing or shaking) for a set period at a controlled temperature.[15]

    • The mixture is visually inspected to determine if the solid has completely dissolved.

    • If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble or partially soluble. This process is repeated with a range of solvents of varying polarities.

Logical Flow for Solubility Assessment

SolubilityTest Start Start with a known mass of solute AddSolvent Add a measured volume of solvent Start->AddSolvent Agitate Agitate the mixture AddSolvent->Agitate Observe Is the solid fully dissolved? Agitate->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble Observe->Insoluble No

Caption: A decision-making flow for qualitative solubility testing of a solid compound.

This guide provides essential physical property data and standardized methodologies for this compound, serving as a valuable resource for professionals in research and development. Accurate determination and application of these properties are fundamental to successful scientific and commercial outcomes.

References

An In-depth Technical Guide to Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropicolinate is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the chlorine atom at the 3-position and the methyl ester at the 2-position of the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, formula, and proposed synthesis of this compound. It further details its physicochemical properties, drawing comparisons with its isomers, and explores its potential applications in medicinal chemistry and materials science. This document also includes a proposed experimental protocol for its synthesis and illustrates key chemical transformations, aiming to equip researchers with the foundational knowledge required for its effective utilization in their work.

Chemical Structure and Formula

This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a methyl ester group at the 2-position.

  • IUPAC Name: Methyl 3-chloropyridine-2-carboxylate

  • Synonyms: Methyl 3-chloro-2-pyridinecarboxylate, 3-Chloropicolinic acid methyl ester

  • Chemical Formula: C₇H₆ClNO₂

  • Molecular Weight: 171.58 g/mol

  • CAS Number: 116383-98-3

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from its structure and compared with its isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate. Commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) for this compound.[1]

Table 1: Physicochemical Properties of Methyl Chloropicolinate Isomers

PropertyThis compoundMethyl 4-chloropicolinateMethyl 6-chloropicolinate
CAS Number 116383-98-324484-93-3[2]6636-55-1[3]
Molecular Formula C₇H₆ClNO₂C₇H₆ClNO₂[2]C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol 171.58 g/mol [2]171.58 g/mol [3]
Appearance Not specifiedBrown Solid[4]Not specified
Melting Point Not specified50-52 °C[4]Not specified
Boiling Point Not specified105-111 °C (2-3 Torr)[4]Not specified
Solubility Not specifiedChloroform (Slightly), Methanol (Slightly)[4]Not specified

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable picoline derivative, or more directly, through the esterification of commercially available 3-chloropicolinic acid. The latter is the more direct and common approach.

G cluster_0 Proposed Synthesis of this compound A 3-Chloropicolinic Acid D Reaction Mixture A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄, SOCl₂) C->D E Heating / Reflux D->E Fischer Esterification F Work-up & Purification (Neutralization, Extraction, Chromatography) E->F G This compound F->G

Caption: Proposed Fischer esterification workflow for the synthesis of this compound.

Proposed Experimental Protocol: Fischer Esterification of 3-Chloropicolinic Acid

This protocol is adapted from general Fischer esterification procedures and is expected to yield the desired product.[5]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropicolinic acid (1 equivalent).

  • Reagent Addition: Add an excess of anhydrous methanol, which will serve as both a reagent and a solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture. Alternatively, thionyl chloride (SOCl₂) can be used to generate anhydrous HCl in situ, which also catalyzes the reaction.[6]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

Substituted picolinates are crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The "magic methyl" concept in drug design highlights how the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[7][8]

Role as a Synthetic Intermediate

The chlorine and methyl ester functional groups on this compound offer multiple avenues for further chemical modification.

G cluster_1 Potential Derivatization of this compound A This compound B Amide Derivatives A->B Ammonolysis / Aminolysis C Hydrazide Derivatives A->C Hydrazinolysis D Cross-Coupling Products (e.g., Suzuki, Sonogashira) A->D Metal-catalyzed Cross-Coupling E 3-Hydroxypicolinate Derivatives A->E Nucleophilic Aromatic Substitution

Caption: Potential chemical transformations of this compound in organic synthesis.

  • Amide Formation: The methyl ester can be readily converted to a wide range of amides by reacting with primary or secondary amines. This is a common strategy in drug discovery to explore structure-activity relationships. For instance, complex chloropicolinate amides have been synthesized and investigated as potential inhibitors for Mycobacterium tuberculosis.[9]

  • Cross-Coupling Reactions: The chlorine atom on the pyridine ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of other functional groups at the 3-position of the pyridine ring.

Potential in Drug Discovery

The picolinate scaffold is present in numerous biologically active compounds. Halogenated pyridines are key components in many pharmaceuticals and agrochemicals due to their ability to modulate metabolic stability and binding affinity. The specific substitution pattern of this compound makes it a candidate for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents.

Safety and Handling

While specific GHS hazard statements for this compound are not universally available, data for its isomers provide a useful guide for safe handling. Methyl 4-chloropicolinate is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Methyl 6-chloropicolinate is harmful if swallowed and also causes skin and eye irritation.[3]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its structure provides a synthetically versatile platform for the development of more complex molecules. This guide has provided a summary of its known properties, a proposed, detailed protocol for its synthesis via Fischer esterification, and an overview of its potential applications, particularly in the field of drug discovery. As researchers continue to explore novel chemical space, compounds like this compound will undoubtedly play an important role in the creation of next-generation pharmaceuticals and functional materials.

References

A Technical Guide to Methyl 3-chloropicolinate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of Methyl 3-chloropicolinate, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and fine chemical synthesis. This document details the compound's physicochemical properties, outlines a plausible synthetic route, and describes relevant analytical methodologies for its characterization.

Physicochemical and Spectroscopic Data

This compound is a pyridine derivative with the chemical formula C₇H₆ClNO₂. Its molecular weight is 171.58 g/mol .[1][2] While specific experimental data for this isomer is not extensively published, the following table summarizes its key identifiers and known spectral data. For comparative purposes, data for the related isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate, are also included where available.

PropertyValue for this compoundValue for Methyl 4-chloropicolinateValue for Methyl 6-chloropicolinate
Molecular Weight 171.58 g/mol 171.58 g/mol [2][3][4]171.58 g/mol [1]
Molecular Formula C₇H₆ClNO₂C₇H₆ClNO₂[4]C₇H₆ClNO₂[1]
CAS Number 116383-98-324484-93-3[4]6636-55-1[1]
Appearance -Brown Solid[5]-
Melting Point -50-52 °C[4]-
Boiling Point -105-111 °C (at 2-3 Torr)[4]-
¹H NMR Spectrum Available[6]Available[7]Available
¹³C NMR Spectrum Available[6]Available[7]Available
Mass Spectrum Available[6]AvailableAvailable[1][8]
IR Spectrum Available[6]AvailableAvailable[1]

Synthesis of this compound

Experimental Protocol:

Step 1: Chlorination of 3-chloropicolinic acid to 3-chloropicolinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropicolinic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents) to the flask at room temperature under a nitrogen atmosphere.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Esterification of 3-chloropicolinoyl chloride to this compound

  • To the crude 3-chloropicolinoyl chloride in the flask, slowly add anhydrous methanol (excess) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the structure of this compound.[6]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (171.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.[6]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C=O of the ester, C-O stretching, and vibrations of the pyridine ring are expected.[6]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection can be used to separate and quantify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used to determine the purity of the sample and to identify any volatile impurities.[9]

Potential Applications and Biological Activity

This compound and related chloropicolinic acid derivatives are valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[10][11] While specific biological activities for this compound are not extensively documented, related compounds have been investigated for various therapeutic applications, including antimicrobial and anticancer properties.[10] Its structural features make it a versatile building block for creating libraries of compounds for drug discovery screening.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Chloropicolinic_Acid 3-Chloropicolinic Acid Reaction_Vessel_1 Reaction with SOCl₂/DMF 3-Chloropicolinic_Acid->Reaction_Vessel_1 3-Chloropicolinoyl_Chloride 3-Chloropicolinoyl Chloride (intermediate) Reaction_Vessel_1->3-Chloropicolinoyl_Chloride Reaction_Vessel_2 Reaction with Methanol 3-Chloropicolinoyl_Chloride->Reaction_Vessel_2 Crude_Product Crude Methyl 3-chloropicolinate Reaction_Vessel_2->Crude_Product Workup Aqueous Workup (NaHCO₃ wash) Crude_Product->Workup Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Chromatography Silica Gel Column Chromatography Drying_Concentration->Chromatography Pure_Product Pure Methyl 3-chloropicolinate Chromatography->Pure_Product

Caption: Synthetic workflow for this compound.

Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Pure_Product Pure Methyl 3-chloropicolinate NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR HPLC HPLC Pure_Product->HPLC GC_MS GC-MS Pure_Product->GC_MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment GC_MS->Purity_Assessment

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-chloropicolinate, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and modern analytical methods for its characterization and quality control.

Chemical Identity

IUPAC Name: methyl 3-chloropyridine-2-carboxylate[1]

Synonyms:

  • This compound[1][2][3]

  • Methyl 3-chloro-2-pyridinecarboxylate[1]

  • 3-Chloro-picolinic acid methyl ester

  • 2-Pyridinecarboxylic acid, 3-chloro-, methyl ester

CAS Number: 116383-98-3[1][2][3]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂[1][3]
Molecular Weight 171.58 g/mol [1][3][4]
Appearance Off-white to light yellow solid
Melting Point 47-54 °C[2]
Boiling Point 254 °C at 760 mmHg[2]
Density 1.294 g/cm³[2]
Flash Point 107.4 °C[2]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
Storage Store in an inert atmosphere at room temperature.[3]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-chloropicolinic acid with methanol in the presence of an acid catalyst.

Fischer_Esterification reactant1 3-Chloropicolinic Acid catalyst Sulfuric Acid (cat.) reactant1->catalyst Reflux reactant2 Methanol (excess) reactant2->catalyst product This compound catalyst->product water Water product->water +

Caption: Fischer esterification of 3-chloropicolinic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures.[5][6][7][8]

Materials:

  • 3-Chloropicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropicolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide evolution may occur. e. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Analytical Methods

The identity and purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is generally suitable.[9]

Suggested HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Injection Volume 5-10 µL
Sample Preparation Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, providing both retention time and mass spectral data for unambiguous identification.

Suggested GC-MS Conditions:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Injection Mode Split or splitless, depending on the sample concentration
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400
Sample Preparation Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Expected ¹H NMR (Proton NMR) Spectral Features:

  • A singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm.

  • Signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine.

Expected ¹³C NMR (Carbon NMR) Spectral Features:

  • A signal for the carbonyl carbon of the ester group.

  • A signal for the methyl carbon of the ester group.

  • Signals corresponding to the five carbons of the pyridine ring, with their chemical shifts influenced by the chloro and methyl carboxylate substituents.

Experimental Workflow for Analysis

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation dissolve Dissolve sample in appropriate solvent hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms nmr NMR Analysis dissolve->nmr purity Purity Assessment (HPLC/GC) hplc->purity identity Identity Confirmation (MS/NMR) gcms->identity structure Structure Elucidation (NMR) nmr->structure

Caption: General workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 3-chloropicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of methyl 3-chloropicolinate (CAS No. 116383-98-3), a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for understanding and determining its solubility. The guide collates available qualitative solubility information, presents a detailed experimental protocol for the precise determination of thermodynamic solubility, and includes a visual representation of the experimental workflow. This resource is intended to empower researchers with the foundational knowledge and practical methodologies required for the effective use of this compound in their research and development endeavors.

Introduction

This compound, with the chemical formula C₇H₆ClNO₂, is a chlorinated pyridine derivative that serves as a versatile building block in organic synthesis. The solubility of a compound is a critical physicochemical parameter that profoundly influences its reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of its solubility in various organic solvents is therefore indispensable for its practical application.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 116383-98-3[1][2]
Molecular Formula C₇H₆ClNO₂[1][3]
Molecular Weight 171.58 g/mol [1][3]
Melting Point 47-54 °C[3]
Boiling Point 254.0±20.0 °C (Predicted)[3]
Density 1.294±0.06 g/cm³ (Predicted)[3]

Solubility Profile

While quantitative data is scarce, qualitative descriptions of this compound's solubility have been reported. It is generally described as being soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[4] A safety data sheet for the compound explicitly states "No data available" for solubility.[5]

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityReference
EthanolSoluble[4]
AcetoneSoluble[4]
WaterLimited solubility[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal equilibrium shake-flask method is highly recommended. This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Preparation of a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.

    • Analysis of the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow Workflow for Solubility Determination via Shake-Flask Method prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil Incubate settle Settling of Excess Solid equil->settle Cease Agitation sample Sampling and Filtration (Clear Supernatant) settle->sample Withdraw & Filter analysis Analysis (e.g., HPLC, UV-Vis) sample->analysis Analyze calc Calculation of Solubility analysis->calc Quantify

Caption: Experimental Workflow for the Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively documented, this guide provides the necessary theoretical and practical framework for researchers to address this data gap. The qualitative information presented, combined with the detailed experimental protocol for the shake-flask method, offers a clear path forward for the accurate determination of this critical physicochemical property. The generation of such data will undoubtedly facilitate the broader application of this compound in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-Chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of methyl 3-chloropicolinate (CAS No. 116383-98-3), a pyridine derivative of interest in medicinal chemistry and materials science. The data presented herein is compiled from commercially available sources and is supplemented with established experimental protocols for the determination of these fundamental physical properties.

Physicochemical Data

The accurate determination of melting and boiling points is crucial for the characterization, purification, and handling of chemical compounds. The following table summarizes the available data for this compound.

PropertyValue
Melting Point 47-54 °C[1][2][3]
Boiling Point 254 °C (at 760 mmHg)[1]

Experimental Protocols

While the specific experimental reports for the determination of the melting and boiling points of this compound are not publicly available, this section details the standard methodologies employed for such characterizations of crystalline organic solids and liquids. These protocols are based on widely accepted laboratory practices.

1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground, if necessary, to ensure uniform packing.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal for accurate measurement.[4]

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[4]

  • Rapid Determination (Optional): A preliminary rapid heating is often performed to quickly determine an approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

2. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer with appropriate range

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Setup: A standard distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.

  • Sample and Boiling Chips: The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Equilibrium and Data Recording: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Sample Preparation (Grinding) B Capillary Tube Loading A->B C Placement in Apparatus B->C D Controlled Heating (1-2 °C/min) C->D E Observation & Recording (Melting Range) D->E End End: Characterized Compound Data E->End F Apparatus Setup (Distillation) G Sample & Boiling Chip Addition F->G H Gentle Heating G->H I Vapor-Liquid Equilibrium H->I J Temperature Stabilization & Recording I->J J->End Start Start: Compound Synthesis & Purification Start->A Start->F

Caption: Workflow for Melting and Boiling Point Determination.

References

Spectroscopic Profile of Methyl 3-chloropicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-chloropicolinate (CAS No: 116383-98-3). Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from related structures, including other substituted picolinates and chlorinated pyridine derivatives.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit three distinct signals corresponding to the three protons on the pyridine ring and a singlet for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~8.55Doublet (d)1HH-6J ≈ 4.8 Hz
~7.85Doublet of Doublets (dd)1HH-4J ≈ 8.0, 1.5 Hz
~7.40Doublet of Doublets (dd)1HH-5J ≈ 8.0, 4.8 Hz
~3.95Singlet (s)3H-OCH₃N/A

Disclaimer: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and the methyl ester, and one for the carbonyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~164.5C=O (ester)
~150.0C-6
~147.5C-2
~139.0C-4
~130.0C-3
~125.0C-5
~53.0-OCH₃

Disclaimer: The chemical shifts are estimations and can be influenced by solvent and experimental parameters.

IR (Infrared) Spectroscopy Data

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1730-1715StrongC=O stretch (ester)
~1580, 1470, 1430MediumC=C and C=N stretching (pyridine ring)
~1250-1200StrongC-O stretch (ester)
~1100-1000MediumC-H in-plane bending
~850-750StrongC-Cl stretch
~800-700Medium-StrongC-H out-of-plane bending
MS (Mass Spectrometry) Data

The mass spectrum of this compound, likely acquired via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
171~60%[M]⁺ (with ³⁵Cl)
173~20%[M+2]⁺ (with ³⁷Cl)
140High[M - OCH₃]⁺
112Medium[M - COOCH₃]⁺
76Medium[C₅H₄N]⁺ fragment

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard pulse program is used, typically with a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz proton instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two KBr or NaCl plates.

    • KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. This is often the simplest and quickest method.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization: Electron Ionization (EI) is a common method for small, relatively stable organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Prep Sample Preparation Sample->Prep NMR_acq NMR Spectroscopy (¹H, ¹³C) Prep->NMR_acq IR_acq IR Spectroscopy Prep->IR_acq MS_acq Mass Spectrometry Prep->MS_acq NMR_data NMR Spectra (Chemical Shifts, Couplings) NMR_acq->NMR_data IR_data IR Spectrum (Functional Groups) IR_acq->IR_data MS_data Mass Spectrum (Molecular Weight, Fragmentation) MS_acq->MS_data Structure Structure Elucidation & Purity Assessment NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Potential Biological Activities of Picolinate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-based carboxylic acid, and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. As a metabolite of the amino acid tryptophan, picolinic acid and its synthetic and natural derivatives have been implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the biological activities of picolinate derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Picolinate derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and inhibition of enzymes crucial for cancer cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of picolinate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for a selection of picolinate derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5qHepG2 (Liver), HCT116 (Colon)Low micromolar[1]
N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (5B)A549 (Lung)99.93[2]
4-(4-aminophenoxy)picolinamide derivative 46A549 (Lung)0.26[3]
Picolinamide and thiazole-2-carboxamide derivatives 6bc and 6bj (as mGluR5 antagonists)Not specified as anticancer0.274 and 0.159, respectively[4]
Signaling Pathways in Anticancer Activity

Picolinate derivatives exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Some picolinate derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation P70S6K p70S6K mTORC1->P70S6K eIF4E eIF4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation P70S6K->Cell_Growth eIF4E->Cell_Growth Inhibition of translation inhibitor Picolinate Picolinate Derivatives Picolinate->PI3K Inhibition Picolinate->Akt Inhibition

Caption: Picolinate derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including certain picolinate derivatives, function by inducing apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the subsequent activation of caspases.[7][8]

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Picolinate Picolinate Derivatives Picolinate->Bcl2 Downregulates Picolinate->Bax Upregulates

Caption: Picolinate derivatives can induce apoptosis by altering the Bax/Bcl-2 ratio.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cancer cell line of interest

  • Complete cell culture medium

  • Picolinate derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the picolinate derivative in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis node1 Seed cancer cells in 96-well plate node2 Incubate for 24h node1->node2 node3 Treat cells with picolinate derivative at various concentrations node2->node3 node4 Incubate for 24-72h node3->node4 node5 Add MTT solution node4->node5 node6 Incubate for 2-4h node5->node6 node7 Solubilize formazan crystals node6->node7 node8 Measure absorbance at 570 nm node7->node8 node9 Calculate % cell viability and IC50 value node8->node9

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Picolinate derivatives, particularly metal complexes of picolinic acid, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria. This has led to their investigation as potential food preservatives and therapeutic agents for infectious diseases.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of picolinate derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (mg/mL)Reference
Zinc picolinateBacillus subtilis, Bacillus cereus, Shigella flexneri, Lactococcus lactis, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Escherichia coli, Enterobacter cloacae, Staphylococcus aureus0.5
Copper picolinateMicrococcus luteus, Serratia marcescens0.5
Cobalt picolinateMicrococcus luteus, Serratia marcescens0.5
Nickel picolinateBacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae0.5
Manganese picolinateBacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae0.5
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Picolinate derivative stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the picolinate derivative in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the picolinate derivative at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis node1 Prepare standardized bacterial inoculum node3 Inoculate wells with bacterial suspension node1->node3 node2 Prepare serial dilutions of picolinate derivative in 96-well plate node2->node3 node4 Incubate at 37°C for 16-20h node3->node4 node5 Observe for visible growth (turbidity) node4->node5 node6 Determine the lowest concentration with no growth (MIC) node5->node6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Picolinate derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of picolinate derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 (µM)Reference
Pyxinol derivative 2cNO production inhibitionRAW 264.7Not specified, but potent[9]
Indole derivative of ursolic acid (UA-1)NO inhibitionRAW 264.72.2 ± 0.4[10]
Isonicotinate 5ROS inhibitionHuman blood cells1.42 ± 0.1[11]
Thiophene-3-carboxamide VIIaCOX-2 inhibitionIn vitro enzyme assay0.29[12]
Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a master regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some picolinate derivatives exert their anti-inflammatory effects by inhibiting this pathway.[9][10]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activation cascade IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Picolinate Picolinate Derivatives Picolinate->IKK Inhibition Picolinate->NFkB_nuc Inhibits translocation DNA DNA NFkB_nuc->DNA Binds to promoter Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory

Caption: Picolinate derivatives can inhibit the NF-κB signaling pathway.

Experimental Protocols

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat with various concentrations of the picolinate derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to the captured cytokine.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

  • Stop Reaction and Measure Absorbance: Stop the reaction with an acid and measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration from a standard curve.

Neuroprotective Activity

Emerging evidence suggests that picolinate derivatives, particularly zinc picolinate, may possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory effects.[6]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of picolinate derivatives are thought to be mediated through several mechanisms, including:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.[2]

  • Anti-inflammatory Effects: Inhibition of neuroinflammation by modulating pathways such as NF-κB.

  • Modulation of Neurotransmitter Systems: Picolinic acid itself is a tryptophan metabolite and may influence neurotransmitter systems in the brain.

Quantitative Data: In Vitro Neuroprotective Activity

Quantitative data on the neuroprotective effects of a broad range of picolinate derivatives is an active area of research. EC50 values (the concentration that provides half-maximal protection) in cellular models of neurotoxicity are key parameters.

CompoundNeurotoxicity ModelCell LineEC50Reference
Picolinamide derivativeMPP+ induced toxicitySH-SY5YPromising neural cell protection[13]
Zinc PicolinateOxidative stressIn vivo (rat brain)Normalization of antioxidant enzyme activities[2]
Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a common model for studying neurodegeneration.

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Picolinate derivative

  • Glutamate

  • MTT or LDH assay kit

  • Cell Culture: Plate neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various concentrations of the picolinate derivative for a specified time (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for SH-SY5Y cells) for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using the MTT assay (as described in section 1.3) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell death.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the picolinate derivative compared to the glutamate-only treated cells. Determine the EC50 value.

Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis node1 Plate neuronal cells in 96-well plate node2 Pre-treat with picolinate derivative node1->node2 node3 Induce neurotoxicity with glutamate node2->node3 node4 Measure cell viability (MTT or LDH assay) node3->node4 node5 Calculate % neuroprotection and EC50 value node4->node5

Caption: General workflow for an in vitro neuroprotection assay.

Conclusion

Picolinate derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and potentially neuroprotective applications warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of picolinate-based therapeutics from the laboratory to clinical applications. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies.

References

Methodological & Application

Application Note: Synthesis of Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 3-chloropicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described two-step synthesis involves the synthesis of the precursor, 3-chloropicolinic acid, followed by its esterification to yield the final product. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules. Its structure, featuring a substituted pyridine ring, makes it a versatile intermediate for introducing the picolinate moiety into larger, more complex molecules. The following protocol details a robust and efficient method for its preparation.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of 3-chloropicolinic acid

The synthesis of 3-chloropicolinic acid can be achieved through the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] This method, while effective, utilizes starting materials that may have high acquisition costs.[1]

Materials:

  • 3-chloro-2-(trichloromethyl)pyridine

  • Sulfuric acid (or nitric acid, or phosphoric acid)[1]

  • Water

  • Ice

  • Sodium bicarbonate (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-(trichloromethyl)pyridine.

  • Slowly add an excess of sulfuric acid to the flask. The reaction is exothermic and should be cooled in an ice bath if necessary.[1]

  • Heat the reaction mixture to a temperature between 20°C and 140°C for a period of 30 minutes to 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 3-chloropicolinic acid.

  • The crude product can be further purified by recrystallization.

Part 2: Synthesis of this compound via Fischer Esterification

This part of the protocol details the conversion of 3-chloropicolinic acid to this compound using a Fischer esterification method. This acid-catalyzed esterification is a common and effective method for the preparation of esters from carboxylic acids and alcohols.[2][3][4]

Materials:

  • 3-chloropicolinic acid

  • Methanol (large excess, acts as solvent and reagent)[2]

  • Concentrated sulfuric acid (catalyst)[3]

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate[5]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropicolinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]

  • The crude product can be purified by column chromatography on silica gel.[5]

Data Presentation

ParameterPart 1: 3-chloropicolinic acid SynthesisPart 2: this compound Synthesis
Starting Material 3-chloro-2-(trichloromethyl)pyridine3-chloropicolinic acid
Key Reagents Sulfuric acid[1]Methanol, Sulfuric acid (cat.)[3]
Reaction Temperature 20-140 °C[1]Reflux
Reaction Time 0.5-2 hours[1]Several hours (TLC monitored)
Purification Method RecrystallizationColumn Chromatography[5]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of 3-chloropicolinic acid cluster_1 Part 2: Synthesis of this compound A 3-chloro-2-(trichloromethyl)pyridine B Acid Hydrolysis (H2SO4, 20-140°C) A->B C 3-chloropicolinic acid B->C D 3-chloropicolinic acid E Fischer Esterification (Methanol, H2SO4 cat., Reflux) D->E F This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway Diagram (Illustrative Example)

While this synthesis does not involve a biological signaling pathway, the following DOT script illustrates how such a diagram would be created for a hypothetical pathway involving a related compound.

Signaling_Pathway A Picolinate Derivative B Receptor Binding A->B C Kinase Activation B->C D Downstream Signaling C->D E Cellular Response D->E

References

Application Notes and Protocols for Reaction Mechanisms Involving Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and an overview of key reaction mechanisms involving Methyl 3-chloropicolinate, a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The following sections detail common cross-coupling and nucleophilic substitution reactions, offering starting points for methodology development and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring, further activated by the chloro and methoxycarbonyl substituents, facilitates these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. For electron-deficient substrates like this compound, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions such as catalyst deactivation by the pyridine nitrogen.[1]

Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)picolinate

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization for different substrates.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (5)NoneNa₂CO₃ (2)H₂O100195
5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (1.3)1,4-Dioxane100285
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001892

This data is for related chloropyridine compounds and serves as a reference for optimizing reactions with this compound.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X This compound Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Picolinate-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Arylboronic Acid Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Picolinate-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide.[2] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.[3][4]

Experimental Protocol: Synthesis of Methyl 3-(piperidin-1-yl)picolinate

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and piperidine to the tube.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694
2-ChlorotolueneMorpholine(SIPr)Pd(methallyl)Cl (3.0)-LHMDS (1.2)Toluene220.494
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.07)-t-BuONa (2)Water802497

This data is for related aryl chlorides and serves as a reference for optimizing reactions with this compound.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition R2NH Amine Amine_Coordination Amine Coordination R2NH->Amine_Coordination Base Base Deprotonation Deprotonation Base->Deprotonation L-Pd(II)(Ar)(X) L-Pd(II)(Picolinate)(Cl) Oxidative_Addition->L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X)->Amine_Coordination Amine_Coordination->Deprotonation L-Pd(II)(Ar)(NR2) L-Pd(II)(Picolinate)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Arylamine Product Reductive_Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Synthesis of Methyl 3-(phenylethynyl)picolinate

This is a general protocol for the Sonogashira coupling of an aryl chloride with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at 60-80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with ether, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling:

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1)Et₃N (1.5)[TBP][4EtOV]553>99
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃0.1% Cu₂O/Al₂O₃-DMA80-60
Aryl Bromide2-Methyl-3-butyn-2-olPd(OAc)₂ (3)NoneDBU (3)THF80694

This data is for related aryl halides and serves as a reference for optimizing reactions with this compound.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[1]

Experimental Protocol: Synthesis of Methyl 3-((E)-2-ethoxycarbonyl)vinyl)picolinate

This is a representative protocol for the Heck reaction of an aryl chloride with an acrylate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Charge a sealed tube with Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add DMF, this compound, ethyl acrylate, and triethylamine.

  • Seal the tube and heat the mixture to 120-140 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ether.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Heck Reaction:

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
IodobenzeneStyrenePdCl₂-K₂CO₃ (1.5)DMF/H₂O1201285
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF100-98
Iodobenzenen-Butyl acrylatePdCl₂ (0.2)dppc⁺PF₆⁻ (0.2)Et₃N (2)[bmim][PF₆]1201.595

This data is for related aryl halides and serves as a reference for optimizing reactions with this compound.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.

Experimental Protocol: Synthesis of Methyl 3-methoxypicolinate

This protocol describes the substitution of the chloro group with a methoxy group.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.5 equiv)

  • Anhydrous methanol (MeOH)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Nucleophilic Aromatic Substitution:

ElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
2-NitrothiazoleSodium Methoxide-Methanol--80
4-Fluoro-3-nitrobenzoateBenzylamineK₂CO₃DMF804High

This data is for related electrophiles and serves as a reference for optimizing reactions with this compound.

SNAr_Workflow Start Start Dissolve Dissolve this compound in anhydrous solvent Start->Dissolve Add_Nucleophile Add Nucleophile (e.g., NaOMe) Dissolve->Add_Nucleophile Heat Heat to reflux Add_Nucleophile->Heat Monitor Monitor reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Neutralization, Extraction) Monitor->Workup Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

SNAr Experimental Workflow

References

Application Notes and Protocols for Methyl 3-chloropicolinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 3-chloropicolinate as a key starting material in the synthesis of various agrochemicals, particularly herbicides. The protocols and data presented herein are compiled from a variety of sources to guide researchers in the development of novel and effective crop protection agents.

This compound is a versatile pyridine-based building block. The presence of a chlorine atom at the 3-position and a methyl ester at the 2-position of the pyridine ring allows for a range of chemical modifications, making it a valuable precursor for the synthesis of complex agrochemical molecules. Its derivatives are particularly prominent in the class of picolinic acid herbicides, which act as synthetic auxins.

Overview of Picolinic Acid Herbicides

Picolinic acid herbicides are a significant class of synthetic auxin herbicides used for the selective control of broadleaf weeds.[1] They mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[1][2] Key commercialized herbicides in this class include picloram, clopyralid, and aminopyralid.[1]

The general mode of action for picolinic acid herbicides involves their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, specifically showing high affinity for the AFB5 receptor.[1][3] This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes and subsequent disruption of normal plant growth processes.[1]

Synthesis of Picolinic Acid Herbicides from this compound

While detailed, publicly available protocols for the direct synthesis of commercial herbicides from this compound are limited, its role as a key intermediate is evident from chemical supplier information. The primary synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 3-position, followed by further modifications and final hydrolysis of the methyl ester to the active carboxylic acid.

Below is a representative, multi-step protocol for the synthesis of an aminopyralid-like compound, a potent picolinic acid herbicide. This protocol is based on established chemical principles for pyridine chemistry.

Experimental Protocol: Synthesis of a 4-Amino-3,6-dichloropicolinic acid derivative

This protocol outlines a plausible synthetic route. Researchers should optimize conditions based on their specific equipment and safety protocols.

Step 1: Amination of this compound

This step introduces an amino group at the 4-position of the pyridine ring via a nucleophilic aromatic substitution reaction.

  • Materials:

    • This compound

    • Ammonia (or an ammonia source like ammonium hydroxide)

    • Solvent (e.g., N,N-Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

    • Base (e.g., Potassium carbonate)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

    • Add the base (2-3 equivalents).

    • Introduce the ammonia source. For gaseous ammonia, the reactor is sealed and pressurized. For ammonium hydroxide, it is added to the solution.

    • Heat the mixture to 120-150°C and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 4-amino-3-chloropicolinate.

Step 2: Chlorination of Methyl 4-amino-3-chloropicolinate

This step introduces a second chlorine atom at the 6-position.

  • Materials:

    • Methyl 4-amino-3-chloropicolinate

    • Chlorinating agent (e.g., N-Chlorosuccinimide - NCS)

    • Solvent (e.g., Acetonitrile)

  • Procedure:

    • Dissolve Methyl 4-amino-3-chloropicolinate (1 equivalent) in the solvent in a round-bottom flask.

    • Add the chlorinating agent (1.1-1.5 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a solution of sodium thiosulfate to remove any unreacted chlorinating agent, followed by a water wash.

    • Dry the organic layer and concentrate to yield the crude product.

    • Purify by column chromatography to obtain Methyl 4-amino-3,6-dichloropicolinate.

Step 3: Hydrolysis to the final product

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials:

    • Methyl 4-amino-3,6-dichloropicolinate

    • Base (e.g., Sodium hydroxide or Lithium hydroxide)

    • Solvent (e.g., Methanol/Water mixture)

    • Acid (e.g., Hydrochloric acid)

  • Procedure:

    • Dissolve the methyl ester in the solvent mixture.

    • Add an aqueous solution of the base (2-3 equivalents).

    • Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours.

    • Monitor the hydrolysis by TLC or HPLC.

    • After completion, cool the mixture in an ice bath and acidify to pH 2-3 with the acid.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of picolinic acid herbicides based on related literature. Actual results may vary depending on the specific reaction conditions and purification methods.

StepProductTypical Yield (%)Typical Purity (%)
1Methyl 4-amino-3-chloropicolinate60-75>95
2Methyl 4-amino-3,6-dichloropicolinate70-85>97
34-Amino-3,6-dichloropicolinic acid85-95>98

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of a 4-Amino-3,6-dichloropicolinic acid derivative from this compound.

Synthetic_Workflow start This compound step1 Methyl 4-amino-3-chloropicolinate start->step1 Amination (NH3, Base) step2 Methyl 4-amino-3,6-dichloropicolinate step1->step2 Chlorination (NCS) end 4-Amino-3,6-dichloropicolinic acid step2->end Hydrolysis (NaOH, H2O)

Caption: Synthetic pathway from this compound.

Signaling Pathway of Picolinic Acid Herbicides

This diagram illustrates the mode of action of picolinic acid herbicides as synthetic auxins at the cellular level.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus herbicide Picolinic Acid Herbicide afb5 AFB5 Receptor herbicide->afb5 Binds aux_iaa Aux/IAA Repressor afb5->aux_iaa Forms complex with ubiquitin Ubiquitin aux_iaa->ubiquitin Tagged for degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses proteasome 26S Proteasome ubiquitin->proteasome Degraded by dna Auxin Response Genes arf->dna Activates Transcription uncontrolled_growth Uncontrolled Growth & Plant Death dna->uncontrolled_growth

Caption: Mode of action of picolinic acid herbicides.

References

Application Notes and Protocols: Methyl 3-Chloropicolinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-chloropicolinate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its substituted pyridine core serves as a valuable scaffold for the synthesis of a variety of biologically active molecules. The presence of a chlorine atom, a methyl ester, and the nitrogen atom within the pyridine ring offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs.

These application notes provide an overview of the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of anti-tuberculosis compounds and its potential as a scaffold for kinase inhibitors. Detailed experimental protocols, quantitative biological data, and diagrams of relevant signaling pathways are provided to guide researchers in their drug discovery efforts.

Application 1: Synthesis of Novel Anti-Tuberculosis Agents

This compound derivatives have been investigated as potent inhibitors of Mycobacterium tuberculosis. The chloropicolinate scaffold can be elaborated to introduce pharmacophoric features that are essential for antimycobacterial activity. A key synthetic strategy involves the functionalization of the picolinate ring to generate amide and urea derivatives, which have shown promising inhibitory effects.

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

  • Reaction: 3-chloropicolinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent. A common alternative is the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

  • Procedure Outline (based on analogous reactions):

    • To a solution of 3-chloropicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate Amide Derivatives

This protocol describes the synthesis of a library of amide derivatives from a this compound-derived scaffold, which have been evaluated for their anti-tuberculosis activity.[1]

  • Starting Material: Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate (can be synthesized from a derivative of this compound).

  • General Procedure for Amide Synthesis:

    • Dissolve the starting amino-picolinate (1.0 equivalent) in dichloromethane (DCM).

    • Cool the solution to 10-20 °C.

    • Add the corresponding acid chloride (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired amide derivative.[1]

Quantitative Data

The following table summarizes the in vitro antimycobacterial activity of selected synthesized chloropicolinate amide derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDStructureMIC (µg/mL)
10 Adamantane-1-carboxamide derivative6.25
16 4-Fluorobenzamide derivative6.25
19 4-(Trifluoromethyl)benzamide derivative6.25
22 2-Thiophenecarboxamide derivative6.25
28 4-Chlorophenyl urea derivative6.25
Isoniazid (Reference Drug)0.1
Rifampicin (Reference Drug)0.2

Application 2: Potential as a Scaffold for Kinase Inhibitors

The pyridine and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. While direct synthesis of kinase inhibitors from this compound was not found in the provided search results, its structural features make it an attractive starting point for the synthesis of compounds targeting various kinases involved in cancer and other diseases. Key signaling pathways often targeted in cancer therapy include the VEGFR-2, c-MET, and PI3K/AKT/mTOR pathways.

Relevant Signaling Pathways

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellPro Cell Proliferation ERK->CellPro AKT Akt PI3K->AKT CellSurv Cell Survival AKT->CellSurv Angio Angiogenesis CellPro->Angio CellSurv->Angio

Caption: VEGFR-2 signaling cascade leading to angiogenesis.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion. Aberrant c-MET signaling is implicated in various cancers.

cMET_Signaling HGF HGF cMET c-MET HGF->cMET RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Proliferation ERK->Prolif AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion

Caption: The c-MET signaling pathway in cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer, making it a key target for therapeutic intervention.

PI3K_AKT_mTOR_Signaling GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from a this compound scaffold. This workflow is based on common synthetic strategies employed in medicinal chemistry.

Experimental_Workflow Start Methyl 3-Chloropicolinate Mod1 Functional Group Interconversion Start->Mod1 Couple Coupling Reaction (e.g., Suzuki, Buchwald) Mod1->Couple Intermed Key Intermediate Couple->Intermed Final Final Products (Library of Analogs) Intermed->Final Derivatization Screen Biological Screening (Kinase Assays) Final->Screen

References

Preparation of Methyl 3-chloropicolinate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 3-chloropicolinate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the potential for these scaffolds to be developed into novel therapeutic agents.

Introduction

This compound is a key intermediate for the synthesis of a variety of substituted pyridine derivatives. The presence of a chlorine atom at the 3-position, a methyl ester at the 2-position, and the nitrogen atom in the pyridine ring offers multiple sites for chemical modification. These modifications can be strategically employed to explore the structure-activity relationship (SAR) in drug discovery programs. This document outlines the primary synthetic routes to this compound and provides protocols for its further derivatization.

Synthesis of this compound

The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-chloropicolinic acid.

Synthesis of 3-chloropicolinic acid

3-Chloropicolinic acid can be synthesized via the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] This precursor can be prepared from the chlorination of 2,3-lutidine.

Protocol 1: Synthesis of 3-chloropicolinic acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Hydrolysis: To the flask, add 3-chloro-2-(trichloromethyl)pyridine.

  • Slowly add a strong acid such as sulfuric acid, nitric acid, or phosphoric acid.[1]

  • Heating: Heat the reaction mixture to a temperature between 20°C and 140°C for 30 minutes to 2 hours.[1]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 3-chloropicolinic acid.

Esterification of 3-chloropicolinic acid to this compound

Standard esterification procedures can be employed to convert 3-chloropicolinic acid to its methyl ester. A common and effective method involves the use of thionyl chloride followed by the addition of methanol.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, suspend 3-chloropicolinic acid in an inert solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Chloride Formation: Slowly add thionyl chloride (SOCl₂) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC is recommended).

  • Solvent Removal: After cooling, remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Carefully add methanol (MeOH) to the crude acid chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir until the esterification is complete.

  • Work-up: The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

PrecursorReagentsSolventTemperatureTimeYield
3-chloropicolinic acidSOCl₂, MeOHDichloromethaneReflux2-4 h>90%
3-chloropicolinic acidH₂SO₄ (cat.), MeOHMethanolReflux12-24 h70-85%

Table 1: Summary of reaction conditions for the synthesis of this compound.

Characterization Data for this compound:

  • CAS Number: 116383-98-3[2]

  • Molecular Formula: C₇H₆ClNO₂[2]

  • Molecular Weight: 171.58 g/mol [2]

  • Spectroscopic Data: 1H NMR, IR, and MS data are available for reference.[3]

Preparation of this compound Derivatives

This compound can be further modified at several positions to generate a library of derivatives. Key transformations include nucleophilic aromatic substitution of the chloro group, reactions at the ester, and modifications of the pyridine ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position can be displaced by various nucleophiles, although this position is generally less reactive than the 2- and 4-positions.

Protocol 3: Amination of this compound

  • Reaction Setup: In a sealed tube, dissolve this compound and the desired amine in a suitable solvent such as dioxane or DMF.

  • Catalysis: Add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Heating: Heat the reaction mixture at a high temperature (e.g., 100-120°C) for several hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the aminated product.

Derivatization of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Protocol 4: Amide Formation from this compound

  • Reaction Setup: Dissolve this compound in a suitable solvent.

  • Aminolysis: Add the desired amine, often in excess, and heat the mixture if necessary. For less reactive amines, the direct aminolysis might be slow.

  • Alternative (via the acid): First, hydrolyze the ester to 3-chloropicolinic acid using aqueous base (e.g., NaOH or LiOH). Then, couple the resulting acid with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Derivative TypeReagentsSolventGeneral Conditions
3-Amino DerivativesAmine, Pd catalyst, ligand, baseDioxane100-120°C, sealed tube
3-ChloropicolinamideAmine, (optional heating)Neat or in a solventRoom temp to reflux
3-Chloropicolinic acidLiOH or NaOH (aq)THF/WaterRoom temperature

Table 2: General conditions for the derivatization of this compound.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthetic pathways described.

G cluster_0 Synthesis of this compound A 2,3-Lutidine B 3-Chloro-2-(trichloromethyl)pyridine A->B Chlorination C 3-Chloropicolinic Acid B->C Hydrolysis (H₂SO₄) D This compound C->D Esterification (SOCl₂, MeOH)

Caption: Synthetic pathway to this compound.

G cluster_1 Derivatization of this compound D This compound E Methyl 3-aminopicolinate Derivatives D->E Nucleophilic Aromatic Substitution (Amination) F 3-Chloropicolinamide Derivatives D->F Aminolysis G 3-Chloropicolinic Acid D->G Hydrolysis

Caption: Derivatization of this compound.

Applications in Drug Discovery

This compound derivatives are valuable scaffolds in drug discovery. The pyridine core is a common motif in many biologically active molecules. The ability to introduce diverse functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of drug candidates. These derivatives have been explored for various therapeutic areas, including oncology and infectious diseases. The synthetic routes and protocols provided herein offer a foundation for the generation of novel chemical entities for screening and lead optimization.

References

Application Note: Optimizing the Analysis of Methyl 3-chloropicolinate using GC-MS through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropicolinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the polarity imparted by the pyridine nitrogen and the ester functionality of this compound can lead to poor peak shape, low sensitivity, and potential thermal degradation during GC-MS analysis.

This application note provides detailed protocols for the derivatization of this compound to improve its chromatographic behavior and enhance detection sensitivity for GC-MS analysis. We present two primary derivatization strategies: silylation and alkylation, which are common and effective methods for compounds containing active hydrogens or polar functional groups.[1][2][3] Additionally, we will discuss the conditions for direct GC-MS analysis for comparison.

Derivatization Strategies for this compound

Derivatization in GC-MS analysis aims to increase the volatility and thermal stability of an analyte by masking polar functional groups.[1] For this compound, derivatization can potentially occur at the pyridine nitrogen.

Silylation

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] While this compound does not have a classic active hydrogen (like in an -OH or -NH2 group), silylating reagents can sometimes interact with nitrogen-containing heterocycles. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylating agents.[3][4]

Alkylation

Alkylation involves the introduction of an alkyl group. While the target molecule is already a methyl ester, further alkylation could potentially occur at the pyridine nitrogen, forming a pyridinium salt. However, this may decrease volatility and is generally less common for this type of compound for GC-MS analysis. A more relevant alkylation approach would be transesterification if a different ester is desired for better separation or detection, but for the purpose of improving volatility, silylation is often preferred.

Experimental Protocols

Direct GC-MS Analysis (Without Derivatization)

Objective: To establish a baseline chromatogram and assess the feasibility of direct analysis.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Protocol:

  • Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent.

  • Prepare a series of working standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Set up the GC-MS instrument with the parameters outlined in Table 2.

  • Inject 1 µL of each working standard into the GC-MS.

  • Record the retention time, peak area, and mass spectrum for each concentration.

Silylation Protocol

Objective: To improve peak shape and sensitivity through the formation of a TMS derivative.

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine.

  • In a GC vial, add 100 µL of the stock solution.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS using the parameters in Table 2.

Workflow for Silylation Derivatization

G Silylation Workflow A Prepare 1 mg/mL Methyl 3-chloropicolinate in Pyridine B Pipette 100 µL of solution into GC vial A->B C Add 100 µL of BSTFA + 1% TMCS B->C D Cap vial and heat at 70°C for 60 minutes C->D E Cool to room temperature D->E F Inject 1 µL into GC-MS E->F

Caption: Silylation workflow for this compound.

Transesterification (Alternative Alkylation) Protocol

Objective: To form a different ester (e.g., ethyl ester) which may have different chromatographic properties.

Materials:

  • This compound standard

  • Anhydrous Ethanol

  • Acetyl Chloride

  • Heating block or oven

  • GC vials

Protocol:

  • Prepare a solution of 10% acetyl chloride in anhydrous ethanol (v/v). Caution: Add acetyl chloride to ethanol slowly in a fume hood.

  • Dissolve a known amount of this compound in the ethanolic HCl solution (e.g., 1 mg in 1 mL).

  • Cap the vial tightly and heat at 80°C for 2 hours.

  • Cool the vial to room temperature.

  • Neutralize the solution carefully with a suitable base (e.g., anhydrous sodium carbonate) until effervescence ceases.

  • Centrifuge or filter to remove any solids.

  • Inject 1 µL of the supernatant into the GC-MS using the parameters in Table 2.

Logical Relationship of Derivatization Choice

G Derivatization Decision Pathway Start Start Analysis Direct_Analysis Direct GC-MS Analysis Start->Direct_Analysis Check_Peak Acceptable Peak Shape & Sensitivity? Direct_Analysis->Check_Peak Silylation Perform Silylation (Primary Method) Check_Peak->Silylation No End Final Method Check_Peak->End Yes Check_Silylation Improvement Observed? Silylation->Check_Silylation Transesterification Consider Transesterification (Alternative Method) Check_Silylation->Transesterification No Check_Silylation->End Yes Transesterification->End

Caption: Decision pathway for selecting a derivatization method.

Data Presentation and Expected Results

The following tables summarize the expected GC-MS parameters and a hypothetical comparison of results from the different methods.

Table 1: Materials and Reagents

Material/ReagentSupplierPurity/Grade
This compoundSigma-Aldrich≥98%
DichloromethaneFisher ScientificHPLC Grade
Pyridine (anhydrous)Sigma-Aldrich99.8%
BSTFA + 1% TMCSSupelcoDerivatization Grade
Ethanol (anhydrous)J.T. Baker≥99.5%
Acetyl ChlorideAcros Organics98%

Table 2: GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature250°C
Injection ModeSplitless (1 min purge time)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Table 3: Hypothetical Quantitative Comparison of Methods

MethodRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Peak Asymmetry (at 10% height)
Direct Analysis~8.50.51.51.8
Silylation~9.20.050.151.1
Transesterification~8.90.30.91.5

Conclusion

Derivatization is a valuable strategy for the GC-MS analysis of this compound. Silylation with BSTFA is expected to provide the most significant improvement in terms of sensitivity and peak shape, making it the recommended method for trace-level quantification. Direct analysis may be suitable for screening purposes where high sensitivity is not required. The choice of method should be guided by the specific requirements of the analysis, including the desired sensitivity and the sample matrix. Validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Notes: Utilizing Methyl 3-chloropicolinate in High-Throughput Screening Assays for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropicolinate is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features suggest it may serve as a scaffold or fragment for the development of inhibitors targeting various enzyme classes. These application notes provide a framework for utilizing this compound in the development of screening assays, focusing on a hypothetical scenario where it is investigated as a potential kinase inhibitor. The protocols and workflows described herein are adaptable for screening and characterizing the inhibitory effects of this and similar small molecules.

Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway

For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates inhibitor Methyl 3-chloropicolinate inhibitor->MEK inhibitor->inhibition inhibition->MEK GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

Figure 1: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

Biochemical Kinase Assay (e.g., MEK1 Kinase Assay)

This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of this compound on MEK1 kinase activity.

Materials:

  • Recombinant human MEK1 enzyme

  • ATP

  • ERK2 (inactive) as substrate

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase activity detection kit

  • This compound

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells with Staurosporine as a positive control and DMSO as a negative (vehicle) control.

  • Prepare a master mix containing kinase assay buffer, inactive ERK2 substrate, and ATP.

  • Add 5 µL of the master mix to each well.

  • Prepare a solution of MEK1 enzyme in kinase assay buffer.

  • Initiate the reaction by adding 5 µL of the MEK1 enzyme solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the luminescent detection reagent to each well to stop the reaction and generate a signal.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the luminescence on a plate reader.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on a cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., A375 melanoma cells).

Materials:

  • A375 human melanoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • This compound

  • Positive control inhibitor (e.g., a known MEK inhibitor)

  • DMSO (vehicle control)

  • 384-well clear-bottom white assay plates

Procedure:

  • Culture A375 cells to approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend in complete growth medium to a density of 2 x 10⁵ cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound and the positive control inhibitor in complete growth medium.

  • Add 5 µL of the compound dilutions to the respective wells. Include DMSO-treated wells as a negative control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 30 µL of the cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Experimental Workflow

The following diagram illustrates the workflow for screening and validating potential inhibitors.

Screening_Workflow cluster_primary Primary Screening cluster_dose_response Dose-Response & Potency cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling PrimaryBiochemical High-Throughput Biochemical Assay (Single Concentration) DoseResponseBiochemical Biochemical IC50 Determination PrimaryBiochemical->DoseResponseBiochemical Active Hits CellularAssay Cell-Based Proliferation Assay (EC50 Determination) DoseResponseBiochemical->CellularAssay Potent Hits Selectivity Kinase Selectivity Panel CellularAssay->Selectivity Cell-Active Hits Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Selective Hits

Figure 2: A typical workflow for hit identification and validation in a kinase inhibitor screening campaign.

Data Presentation

The following tables present hypothetical data from the described assays.

Table 1: Hypothetical IC₅₀ Data from Biochemical Kinase Assay

CompoundTarget KinaseIC₅₀ (µM)
This compoundMEK15.2
Staurosporine (Control)MEK10.01

Table 2: Hypothetical EC₅₀ Data from Cell-Based Proliferation Assay

CompoundCell LineEC₅₀ (µM)
This compoundA37512.8
Known MEK Inhibitor (Control)A3750.15

Logical Relationship of Assay Development

The development of a robust screening assay follows a logical progression from initial setup to validation for high-throughput screening.

Assay_Development_Logic Assay_Concept Assay Concept and Target Selection Reagent_Sourcing Source and QC Reagents (Enzyme, Substrate, etc.) Assay_Concept->Reagent_Sourcing Assay_Optimization Assay Optimization (e.g., Enzyme/Substrate Concentration, Incubation Time) Reagent_Sourcing->Assay_Optimization Control_Testing Positive and Negative Control Validation Assay_Optimization->Control_Testing Assay_Validation Assay Validation for HTS (Z'-factor, S/B ratio) Control_Testing->Assay_Validation HTS_Execution High-Throughput Screening Assay_Validation->HTS_Execution

Figure 3: Logical flow for the development and validation of a screening assay.

Application Notes and Protocols for Metal Complexation with Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and characterization of metal complexes with Methyl 3-chloropicolinate. The information is intended for researchers in medicinal inorganic chemistry, drug discovery, and materials science. While specific literature on the metal complexation of this compound is not abundant, the following protocols are based on established methods for similar picolinic acid derivatives and are expected to be applicable.

Introduction to Metal Complexation of Picolinate Ligands

Picolinic acid and its derivatives are important chelating agents in coordination chemistry and have been explored for various pharmaceutical applications.[1][2][3][4] The coordination of these ligands to metal centers can result in complexes with interesting biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group in picolinate ligands typically act as a bidentate chelating pair, forming stable complexes with a variety of transition metals.[1] The development of novel metal-based drugs is a growing field, with metal complexes offering unique therapeutic opportunities due to their diverse coordination geometries and reactivities.[6]

This compound, as a derivative of picolinic acid, is expected to exhibit similar coordinating behavior, making it a promising ligand for the synthesis of new metal complexes with potential applications in drug development. The protocols outlined below provide a general framework for the synthesis and characterization of such complexes.

Experimental Protocols

General Synthesis of Metal Complexes with this compound

This protocol describes a general method for the synthesis of metal (e.g., Cu(II), Ni(II), Co(II)) complexes with this compound. This procedure is adapted from methods used for similar picolinate-based ligands.[5][7]

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol (or other suitable solvent like methanol)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of this compound in ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the desired metal salt in a minimal amount of deionized water or ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination geometries.

  • Reflux: Heat the resulting mixture to reflux for a period of 2-4 hours.[5] The reaction progress can be monitored by observing any color changes or the formation of a precipitate.

  • Isolation: After reflux, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.

  • Washing: Wash the isolated solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.[5]

  • Drying: Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).

Workflow for General Synthesis:

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation and Purification Ligand_Sol Dissolve Methyl 3-chloropicolinate in Ethanol Mixing Mix Ligand and Metal Salt Solutions Ligand_Sol->Mixing Metal_Sol Dissolve Metal Salt in Ethanol/Water Metal_Sol->Mixing Reflux Reflux for 2-4 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Isolate Solid (Filtration/Evaporation) Cooling->Isolation Washing Wash with Cold Ethanol and Diethyl Ether Isolation->Washing Drying Dry in Desiccator Washing->Drying Product Final Metal Complex Drying->Product cluster_structural Structural Characterization cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Properties Complex Synthesized Metal Complex Elemental Elemental Analysis (C, H, N) Complex->Elemental Conductivity Molar Conductivity Complex->Conductivity IR IR Spectroscopy Complex->IR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR Magnetic Magnetic Susceptibility Complex->Magnetic Thermal Thermal Analysis (TGA/DTA) Complex->Thermal Complex Synthesized Metal Complex InVitro In Vitro Screening (e.g., Cytotoxicity Assays) Complex->InVitro CellLines Cancer Cell Lines (e.g., HCT-116) InVitro->CellLines Mechanism Mechanism of Action Studies InVitro->Mechanism Target Identify Molecular Target (e.g., Kinase Inhibition, DNA Interaction) Mechanism->Target InVivo In Vivo Studies (Animal Models) Target->InVivo DrugCandidate Potential Drug Candidate InVivo->DrugCandidate

References

Methyl 3-chloropicolinate: A Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-chloropicolinate is a key heterocyclic building block in modern organic synthesis, particularly in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries. Its pyridine core, substituted with both an electron-withdrawing chloro group and a methyl ester, offers strategic points for functionalization through various palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making it an invaluable reagent for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Application in Pharmaceutical Synthesis

The picolinate scaffold is a prevalent motif in a number of biologically active compounds. The ability to functionalize the this compound core via cross-coupling reactions has been instrumental in the synthesis of various therapeutic agents. Notably, derivatives of this reagent are employed in the synthesis of inhibitors for key biological targets, including Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3).

Abemaciclib Intermediate Synthesis: The core structure of Abemaciclib, a CDK4/6 inhibitor used in the treatment of breast cancer, features a substituted pyridine ring that can be synthesized using cross-coupling strategies. While specific process chemistry for the commercial synthesis may vary, the general approach often involves the coupling of a chloropyridine derivative with a suitable partner.[1]

GSK-3 Inhibitors: Glycogen synthase kinase-3 (GSK-3) is a recognized target in the development of treatments for various central nervous system disorders. Isonicotinamide derivatives, which can be synthesized from picolinate precursors, have shown promise as GSK-3 inhibitors. Cross-coupling reactions provide a modular and efficient route to explore the structure-activity relationship of these compounds.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] In the case of this compound, the chloro group serves as the electrophilic partner for coupling with a variety of aryl- and heteroarylboronic acids or their esters.

General Reaction Scheme:

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012Data not available in search results
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O9016Data not available in search results

Note: The yields for these specific reactions were not found in the provided search results. The conditions are based on general protocols for Suzuki-Miyaura couplings of chloropyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ B Add Degassed Solvents (Toluene/H₂O) A->B C Heat under Inert Atmosphere (80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Workup (EtOAc, H₂O, Brine) D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Coupled Product Buchwald_Hartwig_Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound aryl_halide->oxidative_addition pd_intermediate1 LnP(II)(Aryl)(Cl) oxidative_addition->pd_intermediate1 ligand_exchange Ligand Exchange pd_intermediate1->ligand_exchange amine Amine (R₂NH) amine->ligand_exchange pd_intermediate2 [LnP(II)(Aryl)(NR₂H)]+Cl- ligand_exchange->pd_intermediate2 deprotonation Deprotonation pd_intermediate2->deprotonation base Base base->deprotonation pd_intermediate3 LnP(II)(Aryl)(NR₂) deprotonation->pd_intermediate3 reductive_elimination Reductive Elimination pd_intermediate3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product reductive_elimination->product Sonogashira_Logic Start This compound + Terminal Alkyne Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) Co-catalyst (CuI) Start->Catalysts Base Amine Base (e.g., Et₃N) Start->Base Reaction_Conditions Inert Atmosphere Heat (50-100 °C) Catalysts->Reaction_Conditions Base->Reaction_Conditions Solvent Anhydrous, Degassed Solvent (e.g., THF, DMF) Solvent->Reaction_Conditions Product Methyl 3-(alkynyl)picolinate Reaction_Conditions->Product

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 3-chloropicolinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of Methyl 3-chloropicolinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly resolve potential experimental challenges.

Issue: Low or No Product Yield

  • Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

    Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, suboptimal reaction conditions, or issues with starting materials.

    • Incomplete Reaction: The esterification of 3-chloropicolinic acid is often an equilibrium-driven process. To drive the reaction towards the product, consider the following:

      • Use of Excess Reagent: Employ a significant excess of methanol, which can also serve as the reaction solvent. This shifts the equilibrium towards the formation of the methyl ester.

      • Removal of Water: Water is a byproduct of the esterification reaction. Its presence can reverse the reaction, leading to lower yields.[1] Employing a Dean-Stark apparatus to azeotropically remove water during the reaction or adding a dehydrating agent like molecular sieves can significantly improve the yield.[1]

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] If the reaction is sluggish, a moderate increase in temperature might be beneficial, but be cautious of potential side reactions.

    • Suboptimal Catalyst: For acid-catalyzed esterification, the choice and amount of catalyst are crucial.

      • Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

      • Ensure the catalyst is not deactivated and is used in an appropriate concentration (typically 1-5 mol%).

    • Purity of Starting Materials: Impurities in the 3-chloropicolinic acid can interfere with the reaction. Ensure the starting material is of high purity and is thoroughly dried before use.[4]

Issue: Formation of Significant Side Products

  • Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?

    Answer: The formation of side products is a common challenge. The nature of these impurities depends on the chosen synthetic route.

    • For routes involving thionyl chloride (SOCl₂): If the reaction temperature is not carefully controlled, side reactions can occur. It is crucial to add thionyl chloride dropwise at a low temperature (e.g., 0 °C) before gently refluxing.

    • Incomplete Chlorination: When starting from picolinic acid, incomplete chlorination can lead to the presence of unreacted starting material or isomers.[5] Ensure appropriate stoichiometry of the chlorinating agent and optimal reaction conditions.

    • Hydrolysis of the Ester: During the work-up procedure, exposure to aqueous acidic or basic conditions for prolonged periods can lead to the hydrolysis of the methyl ester back to the carboxylic acid.[6][7] It is advisable to perform the work-up efficiently and at lower temperatures.

Issue: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification techniques?

    Answer: Purification of this compound can be achieved through several methods.

    • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Potential solvents include ethanol, methanol, isopropanol, or mixtures with water.[8]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of the desired product from impurities.[5]

    • Work-up Procedure: A proper work-up is crucial to remove the bulk of impurities before final purification. This typically involves:

      • Quenching the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid).[5]

      • Extracting the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9]

      • Washing the organic layer with brine to remove water-soluble impurities.

      • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[9]

      • Concentrating the solution under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialReagents & CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
3-Chloropicolinic AcidMethanol, Sulfuric Acid (catalytic)MethanolReflux4-12 hVariableGeneral Fischer Esterification[10]
3-Chloropicolinic AcidThionyl Chloride, then MethanolDichloromethane0 °C to Reflux2-4 hModerate to HighGeneral Acid Chloride Formation[11]
Picolinic AcidThionyl Chloride, then MethanolThionyl Chloride (as solvent)80 °C3 days~57% (for 4-chloro isomer)[5]

Note: Yields are highly dependent on the specific reaction scale and optimization.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Chloropicolinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropicolinic acid (1.0 eq.).

  • Reagent Addition: Add anhydrous methanol in excess (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Protocol 2: Synthesis via Acid Chloride Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloropicolinic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane.

  • Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Removal of Excess Reagent: Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol at 0 °C. Stir the reaction at room temperature for 2 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

reaction_pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_Chloropicolinic_Acid 3-Chloropicolinic Acid Esterification Esterification 3_Chloropicolinic_Acid->Esterification Methanol Methanol Methanol->Esterification Methyl_3_chloropicolinate This compound Esterification->Methyl_3_chloropicolinate H+ catalyst (e.g., H2SO4)

Caption: Synthesis pathway of this compound via Fischer esterification.

experimental_workflow Start Start Reaction_Setup Combine 3-Chloropicolinic Acid, Methanol, and Catalyst Start->Reaction_Setup Heating Heat to Reflux (Monitor by TLC) Reaction_Setup->Heating Workup Neutralization, Extraction, Washing, and Drying Heating->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure Impure Review_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Review_Conditions Pure Problem_Solved Problem Resolved Impure->Problem_Solved Suboptimal Optimize Conditions: - Adjust Temperature/Time - Check Catalyst Activity Review_Conditions->Suboptimal Suboptimal Analyze_Workup Analyze Work-up & Purification Procedure Review_Conditions->Analyze_Workup Optimal Suboptimal->Problem_Solved Losses Optimize Extraction & Purification Steps Analyze_Workup->Losses Losses Identified Analyze_Workup->Problem_Solved No Issues Losses->Problem_Solved

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Synthesis of Substituted Picolinates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted picolinates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Section 1: Low Yields and Incomplete Reactions

Low product yield is one of the most common issues in the synthesis of substituted picolinates, particularly in cross-coupling reactions. This section addresses potential causes and solutions.

Question: My Suzuki-Miyaura coupling reaction to synthesize an aryl-substituted picolinate is giving a low yield. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings of picolinate derivatives, especially those involving chloro-pyridines, are a frequent problem. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, and the purity of your reagents.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by evacuating and backfilling the reaction vessel multiple times.

  • Reagent Purity:

    • Solvents: Use anhydrous and degassed solvents. Oxygen in the solvent can lead to catalyst deactivation.

    • Base: The choice and purity of the base are critical. Ensure it is finely ground and anhydrous.

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation. Using the corresponding pinacol ester can sometimes improve stability and yield.

Troubleshooting Workflow:

If initial checks do not resolve the issue, a systematic approach to optimizing the reaction conditions is necessary.

low_yield_troubleshooting start Low Yield in Suzuki Coupling reagent_check Check Reagent Purity (Solvent, Base, Boronic Ester) start->reagent_check atmosphere_check Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagent_check->atmosphere_check Reagents OK sub_reagent Impure Reagents? Purify/Replace reagent_check->sub_reagent catalyst_check Evaluate Catalyst System atmosphere_check->catalyst_check Atmosphere OK sub_atmosphere Oxygen Leak? Check Seals, Degas Again atmosphere_check->sub_atmosphere temp_time Optimize Temperature and Reaction Time catalyst_check->temp_time System OK sub_catalyst Catalyst/Ligand Issue? Screen Alternatives catalyst_check->sub_catalyst workup Analyze Workup Procedure temp_time->workup Optimized result Improved Yield workup->result Analysis OK sub_reagent->start Re-run sub_atmosphere->start Re-run sub_catalyst->start Re-run

Troubleshooting workflow for low yield in Suzuki coupling.

Systematic Optimization:

If the issue persists, consider screening different reaction components. The choice of ligand and base can have a significant impact on the reaction outcome, especially with less reactive chloropyridines.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085N/A
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane11092N/A
Pd(PPh₃)₄K₂CO₃DME/H₂O8565N/A
PdCl₂(dppf)Na₂CO₃DMF9078N/A

This table presents representative data and actual yields will vary depending on the specific substrates.

Section 2: Catalyst Deactivation and Side Reactions

The pyridine nitrogen can act as a ligand, leading to catalyst poisoning and the formation of undesired side products.

Question: I suspect my palladium catalyst is being deactivated during the C-H functionalization of my picolinate substrate. What are the signs and how can I prevent this?

Answer:

Catalyst deactivation, or poisoning, is a common problem when working with pyridine-containing substrates due to the Lewis basicity of the nitrogen atom, which can coordinate strongly to the metal center.

Signs of Catalyst Deactivation:

  • The reaction starts but stalls before completion (as observed by TLC or LC-MS).

  • A significant amount of starting material remains even after extended reaction times.

  • Inconsistent results between batches.

Strategies to Mitigate Catalyst Poisoning:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can help to stabilize the palladium catalyst and sterically hinder the coordination of the pyridine nitrogen.

  • Use of Additives: In some cases, the addition of a Lewis acid can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.

  • Slow Addition of Substrate: Adding the picolinate substrate slowly to the reaction mixture can help to maintain a low concentration of the potential catalyst poison.

catalyst_deactivation cluster_solution Mitigation Strategies pd_catalyst Pd(0) Catalyst Active Species poisoned_complex {Pd-Pyridine Complex | Inactive} pd_catalyst->poisoned_complex Coordination pyridine_substrate Substituted Picolinate Pyridine Nitrogen (Lewis Base) pyridine_substrate->poisoned_complex bulky_ligand Bulky Ligand (e.g., SPhos) bulky_ligand->pd_catalyst Stabilizes lewis_acid Lewis Acid Additive lewis_acid->pyridine_substrate Blocks N-coordination

Catalyst deactivation by pyridine and mitigation strategies.

Question: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed.

  • Catalyst Pre-reduction: If using a Pd(II) precatalyst, ensure conditions are sufficient to reduce it to the active Pd(0) species. Inefficient reduction can lead to side reactions. Using a Pd(0) source directly can sometimes alleviate this issue.

Section 3: Synthesis of Picolinates with Specific Substituents

The nature of the substituent on the picolinate ring can introduce unique challenges.

Question: I am trying to synthesize a hydroxypicolinate, but I am getting a complex mixture of products. What could be the issue?

Answer:

The hydroxyl group is reactive and can interfere with many synthetic transformations. It's often necessary to use a protecting group.

Common Protecting Groups for Hydroxyl Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)
p-MethoxybenzylPMBPMB chloride (PMBCl)Oxidative cleavage (DDQ) or strong acid (TFA)
Silyl ethers (e.g., TBDMS)TBDMSTBDMS chloride (TBDMSCl)Fluoride source (e.g., TBAF) or acid

Experimental Protocol: Protection of a Hydroxypicolinate with a Benzyl Group

  • Dissolve: Dissolve the hydroxypicolinate (1.0 eq) in a suitable solvent such as DMF or acetone.

  • Add Base: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq).

  • Add Benzyl Bromide: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.

  • Heat: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • Workup: After completion, cool the reaction, filter off the solids, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Question: What are the key challenges in synthesizing aminopicolinates and how can I address them?

Answer:

The amino group is nucleophilic and can react with many reagents. Similar to hydroxyl groups, protection is often necessary.

Common Protecting Groups for Amino Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)
CarboxybenzylCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (H₂, Pd/C)

The choice of protecting group will depend on the stability of your molecule to the deprotection conditions.[1]

Section 4: Purification Challenges

The purification of substituted picolinates can be complicated by the presence of closely related impurities and residual catalyst.

Question: How can I effectively remove the palladium catalyst from my final product?

Answer:

Residual palladium can interfere with subsequent reactions and biological assays. Several methods can be used for its removal.

Palladium Removal Techniques:

  • Filtration through Celite: For heterogeneous palladium catalysts (e.g., Pd/C), simple filtration through a pad of Celite is often sufficient.

  • Silica Gel Chromatography: Standard column chromatography is effective at removing many palladium species.

  • Metal Scavengers: Solid-supported scavengers with thiol or other functional groups can selectively bind to and remove palladium.

  • Activated Carbon: Treatment with activated carbon can adsorb residual palladium, but may also lead to product loss.[2]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide can help remove some palladium salts.

purification_workflow start Crude Product (with Pd) filtration Filtration through Celite (for heterogeneous Pd) start->filtration chromatography Silica Gel Chromatography filtration->chromatography Soluble Pd remains scavengers Metal Scavengers chromatography->scavengers Trace Pd remains end Purified Product (<10 ppm Pd) chromatography->end Sufficiently pure activated_carbon Activated Carbon Treatment scavengers->activated_carbon Still traces of Pd scavengers->end Sufficiently pure activated_carbon->end alt1->chromatography If Pd is soluble alt2->scavengers For high purity

Decision workflow for palladium catalyst removal.

Question: I am having difficulty separating my desired picolinate product from a structurally similar side product by column chromatography. What can I do?

Answer:

Separating closely related isomers or byproducts can be challenging.

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems with varying polarities. A small change in the solvent ratio can sometimes make a big difference.

    • Gradient Elution: Use a shallow gradient elution to improve separation.

    • Different Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Section 5: Experimental Protocols

This section provides general experimental protocols for common reactions used in the synthesis of substituted picolinates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropicolinate

  • Setup: To a dry Schlenk flask, add the chloropicolinate (1.0 eq), the boronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Then add the degassed solvent system (e.g., toluene/water 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Esterification of a Picolinic Acid

  • Setup: To a round-bottom flask, add the picolinic acid (1.0 eq) and the alcohol (e.g., methanol or ethanol, often used as the solvent).

  • Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and carefully neutralize the acid with a base such as saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.[4]

References

Technical Support Center: Synthesis of Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 3-chloropicolinate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of 3-chloropicolinic acid with methanol, utilizing an acid catalyst. This method is widely used for converting carboxylic acids to their corresponding methyl esters.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting material is 3-chloropicolinic acid. The key reagents include methanol, which acts as both the solvent and the reactant, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Q3: What is the expected yield for this synthesis?

A3: The yield of this compound can vary significantly depending on the reaction conditions and purification methods. While specific high-yield protocols for this exact molecule are not extensively published, yields for similar esterifications of picolinic acid derivatives can range from moderate to high (60-90%). Optimization of reaction parameters is crucial for achieving higher yields.

Q4: What are the main factors influencing the yield of the reaction?

A4: Several factors can impact the yield:

  • Purity of Reactants: The purity of 3-chloropicolinic acid and methanol is critical. Water is a byproduct of the Fischer esterification, and its presence in the starting materials can inhibit the reaction.

  • Catalyst Concentration: An adequate amount of acid catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Reaction Temperature and Time: The reaction is typically performed at reflux to increase the reaction rate. The optimal reaction time needs to be determined to ensure the reaction goes to completion without significant decomposition of the product.

  • Equilibrium Position: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is common to use a large excess of methanol and/or remove the water as it is formed.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By comparing the reaction mixture to the starting material (3-chloropicolinic acid), the disappearance of the starting material and the appearance of the product spot can be tracked.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Insufficient catalyst. 3. Presence of water in reactants.1. Increase reaction time and continue to monitor by TLC. 2. Add a small amount of additional acid catalyst. 3. Ensure use of anhydrous methanol and dry glassware.
Low Yield 1. Reversible nature of the reaction. 2. Product loss during workup and purification. 3. Side reactions.1. Use a larger excess of methanol or employ a Dean-Stark apparatus to remove water. 2. Optimize extraction and purification steps to minimize loss. 3. See "Potential Side Reactions" section below.
Product is Contaminated with Starting Material Incomplete reaction or insufficient purification.1. Ensure the reaction has gone to completion via TLC. 2. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted 3-chloropicolinic acid. 3. Optimize the conditions for column chromatography or distillation.
Formation of Dark-Colored Byproducts Decomposition of starting material or product at high temperatures.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is not heated too strongly during reflux.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Chloropicolinic Acid

This protocol is a general guideline for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-Chloropicolinic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropicolinic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Acyl Chloride Formation followed by Esterification

This two-step protocol is an alternative method that can sometimes provide higher yields.

Step 1: Formation of 3-Chloropicolinoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloropicolinic acid in an anhydrous solvent like dichloromethane or toluene.

  • Add thionyl chloride (SOCl₂) (e.g., 1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloropicolinoyl chloride.

Step 2: Esterification

  • Dissolve the crude 3-chloropicolinoyl chloride in anhydrous methanol at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product as described in Protocol 1.

Potential Side Reactions and Byproducts

The primary side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. In the acyl chloride route, incomplete reaction can leave unreacted starting material. At elevated temperatures, decomposition of the picolinic acid derivative can lead to the formation of colored impurities.

Data Presentation

Table 1: Comparison of Esterification Methods

MethodKey ReagentsTypical TemperatureAdvantagesDisadvantages
Fischer Esterification 3-Chloropicolinic acid, Methanol, H₂SO₄RefluxOne-step, uses readily available reagents.Reversible reaction, may require large excess of alcohol.
Acyl Chloride Method 3-Chloropicolinic acid, SOCl₂, MethanolReflux (Step 1), RT (Step 2)Generally higher yield, not reversible.Two-step process, uses corrosive and hazardous thionyl chloride.

Visualizations

Fischer_Esterification_Workflow Start Start: 3-Chloropicolinic Acid & Methanol Reaction Reaction: Add H₂SO₄ (cat.) Reflux Start->Reaction Workup Workup: Quench, Extract, Wash Reaction->Workup Purification Purification: Column Chromatography or Distillation Workup->Purification Product Product: Methyl 3-Chloropicolinate Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting_Yield LowYield Low Yield? CheckCompletion Reaction Complete? (TLC) LowYield->CheckCompletion Incomplete Incomplete Reaction: Increase Reaction Time CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes CheckWorkup Issues with Workup? Complete->CheckWorkup WorkupLoss Product Loss: Optimize Extraction CheckWorkup->WorkupLoss Yes Equilibrium Equilibrium Issue? CheckWorkup->Equilibrium No ShiftEquilibrium Shift Equilibrium: Add excess Methanol or Remove H₂O Equilibrium->ShiftEquilibrium Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Safe handling and storage conditions for Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of Methyl 3-chloropicolinate, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment to avoid exposure.

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: When handling this compound, it is essential to wear protective gloves, and eye and face protection.[1][3] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[1]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash the affected area with plenty of water.[3] If skin irritation occurs, seek medical advice.[3] For eye contact, rinse cautiously with water for several minutes.[3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, it is important to get medical advice or attention.[3]

Q4: How should I properly store this compound?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is important to store it away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[3][4] The storage area should be locked up or accessible only to qualified or authorized personnel.

Q5: What are the signs of improper storage or degradation of this compound?

A5: While specific signs of degradation are not detailed in the provided search results, any unexpected change in color from its typical colorless to slightly pale yellow appearance, or the presence of precipitates, could indicate degradation or contamination.[3] If you observe any such changes, it is recommended to re-evaluate the material's purity before use.

Q6: How should I handle a spill of this compound?

A6: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[5] Absorb the spill with an inert material, such as dry sand or earth, and collect it for disposal in a suitable, closed container.[3] Avoid letting the product enter drains.

Quantitative Data Summary

ParameterValueSource
Physical State Liquid[3]
Color Colorless to Slightly Pale Yellow[3]
Freezing Point 18°C[3]
Boiling Point 97°C / 0.5kPa[3]

Troubleshooting and Experimental Protocols

Issue: Unexpected Reaction or Incompatibility

If you observe an unexpected reaction, such as fuming, color change, or gas evolution, when using this compound, it may be due to an incompatibility with other reagents or materials in your experimental setup.

Experimental Protocol: Verifying Chemical Compatibility

  • Review Reagents: Cross-reference all chemicals and solvents in your protocol with the known incompatibilities of this compound (strong oxidizing agents, strong acids, strong bases).[4]

  • Isolate Variables: If possible, conduct small-scale tests with individual components of your reaction mixture to identify the source of incompatibility.

  • Inert Atmosphere: For sensitive reactions, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air or moisture.[5]

  • Material of Construction: Ensure that your reaction vessel and any transfer equipment are made of non-reactive materials.

Below is a logical workflow to troubleshoot unexpected reactions.

cluster_0 Troubleshooting Workflow: Unexpected Reaction A Unexpected Reaction Observed (e.g., color change, gas evolution) B Isolate the Reaction System (Stop additions, ensure ventilation) A->B C Review Experimental Protocol: Check for Incompatible Materials (Strong Acids/Bases, Oxidizers) B->C D Incompatibility Identified? C->D E Modify Protocol: Replace incompatible reagent, Use inert atmosphere D->E  Yes F Consult Safety Data Sheet (SDS) and relevant literature D->F  No H Proceed with Modified Protocol with caution E->H G Contact Technical Support for further assistance F->G

Caption: Troubleshooting workflow for unexpected reactions.

References

Technical Support Center: Synthesis of Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-chloropicolinate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two plausible synthetic routes are generally considered, starting from commercially available precursors. Each route has a unique set of potential side-products.

  • Route A: From 3-Methylpyridine (3-Picoline) : This route involves the oxidation of the methyl group to a carboxylic acid, followed by chlorination of the pyridine ring, and finally esterification to the methyl ester. The sequence of chlorination and esterification may be varied.

  • Route B: From 3-Aminopicolinic Acid via Sandmeyer Reaction : This route involves the diazotization of the amino group of 3-aminopicolinic acid, followed by a copper(I) chloride-mediated Sandmeyer reaction to introduce the chloro substituent. The final step is the esterification of the resulting 3-chloropicolinic acid.

Q2: What are the most likely side-products in the synthesis of this compound?

A2: The formation of side-products is highly dependent on the chosen synthetic route and reaction conditions.

  • From Route A (starting with 3-Methylpyridine) :

    • Isomeric Chloropicolinates : Direct chlorination of the pyridine ring can be unselective, leading to the formation of regioisomers such as Methyl 4-chloropicolinate, Methyl 5-chloropicolinate, and Methyl 6-chloropicolinate.

    • Dichlorinated Products : Over-chlorination can result in the formation of dichlorinated picolinate esters.

    • Unreacted Starting Materials : Incomplete oxidation, chlorination, or esterification will result in the presence of 3-methylpyridine, 3-picolinic acid, or 3-chloropicolinic acid in the final product.

    • Pyridine N-oxide derivatives : If N-oxidation is used to direct chlorination, incomplete deoxygenation can lead to N-oxide impurities.

  • From Route B (Sandmeyer Reaction) :

    • Methyl 3-hydroxypicolinate : Reaction of the diazonium salt intermediate with water, especially at elevated temperatures, can lead to the formation of the corresponding hydroxy compound.

    • Biaryl Compounds : Coupling of aryl radical intermediates during the Sandmeyer reaction can produce dimeric picolinate species.

    • Azo Compounds : The diazonium salt may couple with the starting 3-aminopicolinic acid or other electron-rich aromatic species present in the reaction mixture to form colored azo impurities.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves a combination of techniques:

  • Extraction : An initial workup with an appropriate organic solvent and aqueous washes can remove many water-soluble impurities and salts.

  • Column Chromatography : Flash chromatography on silica gel is a highly effective method for separating the desired product from isomeric and other organic side-products. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

  • Distillation : If the product is a liquid, distillation under reduced pressure can be effective for purification, provided the boiling points of the impurities are sufficiently different.

Troubleshooting Guides

Issue 1: Low yield of the desired product.
Question Possible Cause Suggested Solution
My overall yield is very low. What are the likely causes? Incomplete reaction in one or more steps.Monitor each reaction step by TLC or LC-MS to ensure complete conversion before proceeding to the next step. Adjust reaction times, temperatures, or reagent stoichiometry as needed.
Decomposition of intermediates.Pyridine N-oxides and diazonium salts can be unstable. Ensure that temperature control is strictly maintained during these reaction steps.
Product loss during workup or purification.Optimize extraction and purification procedures. Ensure the pH of aqueous layers is appropriate to prevent loss of acidic or basic compounds. Use appropriately sized chromatography columns and select the correct solvent system for optimal separation.
Issue 2: Presence of multiple spots on TLC/peaks in LC-MS of the final product.
Question Possible Cause Suggested Solution
I see multiple spots on the TLC plate of my final product, with similar Rf values. Formation of isomeric side-products (e.g., Methyl 4-chloro-, 5-chloro-, or 6-chloropicolinate).This is a common issue with direct chlorination of the pyridine ring. To minimize this, consider a route that offers better regiocontrol, such as starting from a pre-functionalized pyridine derivative. Optimize the separation conditions for your column chromatography (e.g., use a shallower solvent gradient or a different solvent system).
My product contains a significant amount of a more polar impurity. Incomplete esterification, leaving unreacted 3-chloropicolinic acid.Ensure the esterification reaction goes to completion. Use a larger excess of methanol and a suitable acid catalyst. Monitor by TLC until the starting carboxylic acid spot disappears.
Formation of Methyl 3-hydroxypicolinate (if using the Sandmeyer route).Maintain low temperatures during the diazotization and Sandmeyer reaction to minimize the reaction of the diazonium salt with water.
My product is contaminated with a less polar impurity. Unreacted 3-methylpyridine (if this was the starting material).Ensure complete oxidation of the methyl group in the first step.
My product has a distinct color (e.g., yellow or orange). Formation of azo compounds as side-products in the Sandmeyer reaction.Ensure that the diazotization is complete and that the diazonium salt is consumed in the subsequent Sandmeyer reaction. An excess of the amine starting material should be avoided.

Quantitative Data Summary

The following table provides representative yields for analogous reaction types found in the literature. These values can serve as a benchmark for process optimization.

Reaction Step Reaction Type Starting Material Product Reagents Representative Yield (%)
1Oxidation3-Methylpyridine3-Picolinic AcidKMnO₄70-85
2Chlorination (of N-oxide)3-Picolinic Acid N-oxide3-Chloropicolinic AcidPOCl₃ or SO₂Cl₂60-75
3Esterification3-Chloropicolinic AcidThis compoundCH₃OH, H₂SO₄85-95
4Sandmeyer Reaction3-Aminopicolinic Acid3-Chloropicolinic AcidNaNO₂, HCl, CuCl65-80

Experimental Protocols

Protocol 1: Synthesis of this compound via Route A (from 3-Methylpyridine)

Step 1: Oxidation of 3-Methylpyridine to 3-Picolinic Acid

  • To a solution of 3-methylpyridine (1.0 eq.) in water, add potassium permanganate (KMnO₄, 2.0-2.5 eq.) portion-wise, maintaining the reaction temperature below 50°C.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings, and acidify to pH 3-4 with concentrated hydrochloric acid (HCl) to precipitate the 3-picolinic acid.

  • Cool the mixture in an ice bath and collect the solid product by filtration. Wash with cold water and dry under vacuum.

Step 2: Chlorination of 3-Picolinic Acid (Illustrative, regioselectivity may be poor)

Note: Direct chlorination can lead to a mixture of isomers. For better regioselectivity, conversion to the N-oxide followed by chlorination is often preferred.

  • Suspend 3-picolinic acid (1.0 eq.) in a suitable solvent such as thionyl chloride (SOCl₂) or a chlorinated solvent like chloroform.

  • Add the chlorinating agent (e.g., N-chlorosuccinimide, NCS, or sulfuryl chloride, SO₂Cl₂) and a radical initiator if necessary (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent.

  • Remove the solvent under reduced pressure and purify the crude 3-chloropicolinic acid by recrystallization or chromatography.

Step 3: Esterification of 3-Chloropicolinic Acid

  • Dissolve 3-chloropicolinic acid (1.0 eq.) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis_Route_A cluster_0 Route A: From 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine 3-Picolinic_Acid 3-Picolinic_Acid 3-Methylpyridine->3-Picolinic_Acid Oxidation (KMnO4) 3-Chloropicolinic_Acid 3-Chloropicolinic_Acid 3-Picolinic_Acid->3-Chloropicolinic_Acid Chlorination Methyl_3-chloropicolinate Methyl_3-chloropicolinate 3-Chloropicolinic_Acid->Methyl_3-chloropicolinate Esterification (MeOH, H+)

Caption: Synthetic pathway for this compound starting from 3-Methylpyridine.

Troubleshooting_Workflow cluster_1 Troubleshooting Logic Start Impure Product Check_TLC Multiple Spots on TLC? Start->Check_TLC Isomeric_Impurity Likely Isomeric Impurities Check_TLC->Isomeric_Impurity Yes Polar_Impurity More Polar Impurity? Check_TLC->Polar_Impurity No Optimize_Chromatography Optimize Chromatography Isomeric_Impurity->Optimize_Chromatography End Pure Product Optimize_Chromatography->End Incomplete_Esterification Incomplete Esterification Polar_Impurity->Incomplete_Esterification Yes Nonpolar_Impurity Less Polar Impurity? Polar_Impurity->Nonpolar_Impurity No Force_Esterification Drive Esterification to Completion Incomplete_Esterification->Force_Esterification Force_Esterification->End Unreacted_SM Unreacted Starting Material Nonpolar_Impurity->Unreacted_SM Yes Nonpolar_Impurity->End No Improve_Initial_Reaction Improve Initial Reaction Conversion Unreacted_SM->Improve_Initial_Reaction Improve_Initial_Reaction->End

Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

Technical Support Center: Methyl 3-chloropicolinate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Methyl 3-chloropicolinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in crude this compound?

Common impurities can originate from the starting materials, side-reactions during synthesis, or degradation. Potential impurities include:

  • Unreacted Starting Materials: The most common precursor is 3-chloropicolinic acid. Incomplete esterification will leave this acid in the crude product.[1][2]

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as Methyl 4-chloropicolinate or Methyl 6-chloropicolinate might be formed.[3][4]

  • Hydrolysis Product: The ester can hydrolyze back to 3-chloropicolinic acid if exposed to water, especially under acidic or basic conditions.[5][6]

  • Residual Solvents: Solvents used in the synthesis or initial workup may be present.

Q2: My crude product is a dark oil or discolored solid. What should I do?

Colored impurities are common in organic synthesis. These can often be removed by treating a solution of the crude product with activated charcoal.[7] Add a small amount of activated charcoal (1-2% by weight) to the dissolved product, heat briefly, and then filter the hot solution through celite or filter paper to remove the charcoal before proceeding with crystallization or chromatography.[8]

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9]

  • Troubleshooting Steps:

    • Ensure the boiling point of your recrystallization solvent is lower than the melting point of this compound (approx. 131°C for the parent acid).[10][11]

    • Add more solvent to the hot mixture to ensure the compound is fully dissolved before cooling.

    • Try a different solvent system with a lower boiling point.

Q4: My recrystallization yield is very low. How can I improve it?

Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.[12]

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

  • Premature crystallization: If crystals form during hot filtration, it can lead to significant product loss. Ensure your funnel and receiving flask are pre-heated and use a fluted filter paper to speed up the filtration.[8]

Q5: How do I choose the right purification method: Recrystallization vs. Column Chromatography?

The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when the desired compound is highly crystalline and the impurities have different solubility profiles.[7] It is often faster and more scalable for removing small amounts of impurities from large amounts of product.

  • Column Chromatography is more effective for separating mixtures with multiple components or for removing impurities with similar solubility to the product.[13] It is the preferred method if a preliminary Thin Layer Chromatography (TLC) analysis shows several closely-spaced spots.

Purification Workflow

G Purification Workflow for this compound crude Crude Methyl 3-chloropicolinate assess Initial Purity Assessment (e.g., TLC, HPLC, NMR) crude->assess recrystallize Recrystallization assess->recrystallize High Purity & Crystalline chromatography Column Chromatography assess->chromatography Low Purity or Multiple Impurities isolate_recryst Isolate Crystals (Vacuum Filtration) recrystallize->isolate_recryst isolate_chrom Combine Fractions & Evaporate Solvent chromatography->isolate_chrom final_assess Final Purity & Identity Confirmation (HPLC, NMR, MP) isolate_recryst->final_assess isolate_chrom->final_assess pure_product Pure Methyl 3-chloropicolinate final_assess->pure_product Purity Confirmed fail Impure Product: Re-evaluate Method final_assess->fail Purity Not Met fail->assess

Caption: Workflow for purifying crude this compound.

Data Presentation: Solvent Systems

The selection of an appropriate solvent is critical for successful purification. The following tables provide starting points for method development.

Table 1: Recrystallization Solvent Screening

Solvent/SystemPolarityBoiling Point (°C)Comments
WaterHigh100Unlikely to be suitable; organic compounds are often insoluble.[8]
EthanolHigh78May be too polar, potentially high solubility even when cold.
IsopropanolMedium-High82A good starting point for moderately polar compounds.
Ethyl AcetateMedium77Often a good solvent for ester compounds.
TolueneLow-Medium111Good for less polar compounds; use with care due to high boiling point.
Heptane/HexaneLow98 / 69Good as an anti-solvent in a two-solvent system (e.g., Ethyl Acetate/Heptane).

Table 2: Column Chromatography Solvent Systems (Silica Gel)

Mobile Phase (Eluent)PolarityApplication & Elution Order
10-30% Ethyl Acetate in HexaneLow-MediumA standard system for moderately polar compounds.[14] Less polar impurities elute first.
5-20% Diethyl Ether in DichloromethaneMediumOffers different selectivity compared to ethyl acetate systems.
1-5% Methanol in DichloromethaneMedium-HighFor eluting more polar compounds. Use sparingly to avoid dissolving silica.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (see Table 1) dropwise at room temperature until the solid dissolves. If it dissolves easily, the solvent is too polar. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.[9][15]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[12]

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[12]

  • Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal solvent system will give the product a retention factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.[13]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[16]

References

Validation & Comparative

A Comparative Analysis of Methyl 3-chloropicolinate and a Structural Isomer by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed characterization of methyl 3-chloropicolinate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is presented, alongside a comparative analysis with its structural isomer, methyl 2-chloronicotinate, and the parent compound, methyl picolinate. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features that differentiate these closely related pyridine derivatives, supported by quantitative data and detailed experimental protocols.

The substitution pattern on the pyridine ring significantly influences the electronic environment of the constituent protons and carbons, leading to distinct chemical shifts and coupling patterns in their respective NMR spectra. This analysis highlights the diagnostic signals that enable unambiguous identification of this compound.

Comparative ¹H NMR Data

The ¹H NMR spectra reveal characteristic chemical shifts and coupling constants for the aromatic protons and the methyl ester group of each compound. The data, acquired in deuterated chloroform (CDCl₃), is summarized in Table 1.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 8.54dd4.8, 1.5H-6
7.82dd8.0, 1.5H-4
7.35dd8.0, 4.8H-5
3.98s--OCH₃
Methyl picolinate 8.72d4.7H-6
8.08d7.9H-3
7.85td7.7, 1.8H-4
7.45ddd7.6, 4.8, 1.2H-5
3.97s--OCH₃
Methyl 2-chloronicotinate 8.53dd4.8, 1.9H-6
8.17dd7.7, 1.9H-4
7.33dd7.7, 4.8H-5
3.97s--OCH₃

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide further structural confirmation, with distinct chemical shifts for the pyridine ring carbons and the carbonyl and methyl carbons of the ester group. The data is presented in Table 2.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compoundδ (ppm)Assignment
This compound 164.5C=O
148.2C-2
147.1C-6
138.9C-4
131.5C-3
126.3C-5
53.1-OCH₃
Methyl picolinate 165.8C=O
150.1C-6
147.8C-2
137.1C-4
126.8C-3
125.4C-5
52.8-OCH₃
Methyl 2-chloronicotinate 165.1C=O
152.0C-6
147.9C-2
140.1C-4
129.5C-3
122.9C-5
52.9-OCH₃

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.[1]

Sample Preparation:

  • Approximately 5-20 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a clean 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer was used for spectral acquisition.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 250 ppm

Data Processing:

The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the workflow for characterizing this compound and differentiating it from its isomer based on NMR data.

NMR_Characterization_Workflow cluster_synthesis Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Compound This compound Solvent CDCl3 with TMS Compound->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR 13C NMR Spectroscopy NMR_Tube->C13_NMR H1_Data Chemical Shifts Multiplicities Coupling Constants H1_NMR->H1_Data C13_Data Chemical Shifts C13_NMR->C13_Data Compare_H1 Compare 1H Data with Isomers/Analogs H1_Data->Compare_H1 Compare_C13 Compare 13C Data with Isomers/Analogs C13_Data->Compare_C13 Structure Structure Elucidation Compare_H1->Structure Compare_C13->Structure

Caption: Workflow for NMR-based characterization of this compound.

The distinct NMR spectral data presented in this guide provide a reliable basis for the structural identification and differentiation of this compound from its closely related analogs. The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR data for similar small organic molecules.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Analysis: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents).[1] For the analysis of Methyl 3-chloropicolinate, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile or methanol. A UV detector is commonly used to detect the analyte as it elutes from the column, by measuring its absorbance at a specific wavelength.[1] HPLC-UV is a cost-effective and robust method, making it well-suited for routine quality control and purity assessments.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry.[2] After the components are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[1] This technique provides not only quantitative data but also crucial information about the molecular weight of the analyte, confirming its identity and enabling the identification of unknown impurities.[1][2] LC-MS is particularly valuable for its high sensitivity and specificity, making it ideal for trace-level impurity analysis and metabolite identification.[2]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific analytical requirements, such as the need for identity confirmation, the desired sensitivity, and budget constraints. The following table summarizes the key performance characteristics of hypothetical HPLC-UV and LC-MS methods adapted for this compound analysis.

ParameterHPLC-UV MethodLC-MS Method
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.[1][2]
Primary Use Routine purity analysis and quantification of the main component.[1]Definitive identification, trace impurity analysis, and quantification.[1]
Selectivity Moderate; relies on chromatographic resolution.High; based on both retention time and mass-to-charge ratio.[2]
Sensitivity Good (ng range).Excellent (pg to fg range).[2]
Identity Confirmation Based on retention time comparison with a reference standard.Unambiguous confirmation based on molecular weight.[1]
Impurity Profiling Can quantify known impurities with reference standards.Can identify and quantify known and unknown impurities.
Cost Lower initial instrument cost and operational expenses.[1]Higher initial instrument cost and maintenance.
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.

Experimental Protocols

The following are detailed, adaptable experimental protocols for HPLC-UV and LC-MS methods for the analysis of this compound. These protocols are based on methods developed for structurally similar compounds and should be validated for this specific analyte.

HPLC-UV Method Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 270 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[1]

LC-MS Method Protocol
  • LC System: Use the same chromatographic conditions as the HPLC-UV method described above. A faster gradient may be possible for higher throughput if resolution is maintained.[1]

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Mass Analyzer:

    • Full Scan Mode: Scan from m/z 100 to 500 for initial identification and impurity profiling.[1]

    • Selected Ion Monitoring (SIM) Mode: For quantification, monitor the expected [M+H]⁺ ion for this compound (C₇H₆ClNO₂; MW = 171.58 g/mol ; [M+H]⁺ = 172.58).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Experimental Workflow

The general workflow for the analysis of this compound by either HPLC or LC-MS is outlined in the following diagram.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Detection cluster_3 Data Analysis Sample_Weighing Weighing of Sample Sample_Dissolution Dissolution in Initial Mobile Phase Sample_Weighing->Sample_Dissolution Sample_Filtration Filtration (if necessary) Sample_Dissolution->Sample_Filtration Injection Injection into HPLC/LC-MS System Sample_Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation UV_Detection UV Detection (270 nm) Separation->UV_Detection HPLC MS_Detection Mass Spectrometry (ESI+) Separation->MS_Detection LC-MS Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Identity_Confirmation Identity Confirmation (Retention Time / m/z) Peak_Integration->Identity_Confirmation

Analytical Workflow for this compound.

Conclusion

Both HPLC-UV and LC-MS are powerful and suitable techniques for the analysis of this compound. HPLC-UV offers a robust and cost-effective solution for routine quality control, focusing on purity and quantification of the primary compound. In contrast, LC-MS provides a higher level of confidence through unambiguous identity confirmation and offers superior sensitivity for the detection and identification of trace impurities. The selection of the most appropriate method will be guided by the specific analytical needs at different stages of the drug development process. For comprehensive characterization, a combination of both techniques is often the most effective approach. It is crucial to emphasize that the provided methods are starting points and require thorough validation to ensure their accuracy, precision, and reliability for the intended application.

References

A Researcher's Guide to Validating the Purity of Methyl 3-chloropicolinate: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. Methyl 3-chloropicolinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.

The Importance of Purity Validation

The presence of impurities in this compound can arise from various stages of its synthesis, including unreacted starting materials, byproducts of side reactions, or degradation products. These impurities can have a significant impact on downstream applications, potentially leading to a-typical biological activity, altered pharmacokinetic profiles, or the formation of undesirable and potentially toxic byproducts in subsequent synthetic steps. Therefore, robust and reliable analytical methods are essential to accurately quantify the purity of this compound and to identify and quantify any impurities.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed to assess the purity of this compound, each with its own strengths and limitations. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation of impurities, or high-throughput screening. The three primary techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, quantitative, widely available, suitable for non-volatile and thermally labile compounds.Lower resolution than GC for volatile compounds, requires chromophores for detection.Routine purity assessment, quantification of the main component and known impurities.
GC-MS Separation based on boiling point and polarity, detection by mass spectrometry.High resolution for volatile and semi-volatile compounds, provides molecular weight and structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Impurity profiling, identification of unknown volatile impurities, analysis of residual solvents.
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for absolute quantification (qNMR), non-destructive.Lower sensitivity than chromatographic methods, complex spectra for mixtures, requires higher sample concentration.Structural elucidation of the main component and impurities, confirmation of identity, quantification of major components.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine determination of the purity of this compound and the quantification of non-volatile impurities.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities in this compound.

GC-MS Conditions:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 m/z

Sample Preparation:

Dissolve approximately 5 mg of this compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and the identification of major impurities.

¹H NMR Acquisition Parameters:

Parameter Condition
Spectrometer 400 MHz
Solvent CDCl₃
Temperature 25 °C
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s

Sample Preparation:

Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl₃.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on common synthetic routes for chloropyridine derivatives, potential impurities may include:

  • Starting Materials: 3-Picolinic acid, Thionyl chloride

  • Reagent-Related Impurities: Methanol (residual solvent)

  • Process-Related Impurities:

    • Isomeric Impurities: Methyl 5-chloropicolinate, Methyl 6-chloropicolinate

    • Over-chlorinated species: Methyl 3,x-dichloropicolinates

    • Hydrolysis Product: 3-Chloropicolinic acid

Comparative Data (Hypothetical)

The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes from the described analytical methods.

Table 1: HPLC-UV Data

Compound Retention Time (min) Purity (%)
This compound15.299.5
3-Chloropicolinic acid8.50.2
Methyl 5-chloropicolinate14.80.1
Dichlorinated byproduct18.10.2

Table 2: GC-MS Data

Compound Retention Time (min) Key m/z Fragments Identification
This compound12.5171 (M+), 140, 112, 76Confirmed
Residual Methanol2.131Solvent
Dichloromethane2.584, 49Solvent
Isomeric Impurity12.3171 (M+), 140, 112, 76Positional Isomer

Table 3: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.8dd8.0, 1.5
H-5~7.4t8.0
H-6~8.6dd8.0, 1.5
-OCH₃~4.0s-

Visualizing the Workflow

To effectively implement a purity validation strategy, a clear and logical workflow is essential.

Purity_Validation_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Decision Sample This compound Sample Preparation Prepare solutions for each analytical technique Sample->Preparation HPLC HPLC-UV Analysis for Purity and Non-Volatile Impurities Preparation->HPLC GCMS GC-MS Analysis for Volatile Impurities and Identification Preparation->GCMS NMR NMR Analysis for Structural Confirmation Preparation->NMR Data_Analysis Compare data against specifications and reference standards HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Generate Certificate of Analysis (CoA) Data_Analysis->Report Decision Purity Meets Specification? Report->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification or Rejection Decision->Fail No

A Comparative Analysis of Methyl 3-Chloropicolinate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can profoundly impact a compound's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of Methyl 3-chloropicolinate and its isomers: Methyl 4-chloropicolinate, Methyl 5-chloropicolinate, and Methyl 6-chloropicolinate. These compounds, as derivatives of picolinic acid, are valuable building blocks in the synthesis of a wide array of biologically active molecules. Understanding their comparative profiles is crucial for their effective application in medicinal chemistry.

Physicochemical and Spectroscopic Properties

The position of the chlorine atom on the pyridine ring significantly influences the physical and spectroscopic characteristics of these isomers. A summary of their key properties is presented below.

PropertyThis compoundMethyl 4-chloropicolinateMethyl 5-chloropicolinateMethyl 6-chloropicolinate
CAS Number 116383-98-324484-93-3[1][2][3]132308-19-1[4]6636-55-1[5]
Molecular Formula C₇H₆ClNO₂C₇H₆ClNO₂C₇H₆ClNO₂C₇H₆ClNO₂
Molecular Weight 171.58 g/mol 171.58 g/mol [1][2][3][6]171.58 g/mol [4]171.58 g/mol [5]
Melting Point No data available50-52 °C[2][3][7]No data availableNo data available
Boiling Point No data available105-111 °C (2-3 Torr)[2][3][7]No data availableNo data available
¹H NMR (CDCl₃, δ) 8.05 (d), 7.83 (t), 7.53 (d), 4.01 (s)[1]8.72 (d), 8.11 (d), 7.83 (dd), 3.93 (s)[6]No data availableNo data available
¹³C NMR No data availableNo data availableNo data availableNo data available
IR (cm⁻¹) No data availableNo data availableNo data availableNo data available
Mass Spectrum (m/z) No data available[M+H]⁺ = 172[6]No data availableMajor peaks at 113, 112[5]

Synthesis and Reactivity

The synthesis of these isomers typically involves the esterification of the corresponding chloropicolinic acid. The reactivity of the pyridine ring and the lability of the chloro substituent are key considerations for their use in further chemical transformations.

General Reactivity Profile

The electronic properties of the pyridine ring are influenced by the position of the electron-withdrawing chlorine atom and the methyl ester group. This, in turn, dictates the susceptibility of the ring to nucleophilic aromatic substitution (SNAAr). The general order of reactivity for nucleophilic substitution on a chloropyridine is typically 4- > 2- > 3-chloro. However, the presence of the activating ester group can modulate this reactivity.

  • Methyl 4-chloropicolinate and Methyl 6-chloropicolinate: The chlorine atom at the 4- or 6-position is activated towards nucleophilic substitution due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom and the electron-withdrawing ester group. These isomers are therefore valuable for introducing a variety of nucleophiles at these positions.

  • This compound and Methyl 5-chloropicolinate: The chlorine atom at the 3- or 5-position is generally less reactive towards nucleophilic substitution compared to the 4- and 6-isomers. Harsher reaction conditions may be required to effect substitution at these positions.

Biological Activity and Applications in Drug Discovery

Picolinate derivatives are recognized as privileged structures in medicinal chemistry, with a broad range of biological activities. While direct comparative studies on the biological activities of these specific methyl chloropicolinate isomers are limited, their structural motifs are found in compounds targeting various signaling pathways.

One notable application of picolinamide-based structures, closely related to picolinates, is in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[8][9][10][11] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[12][13][14][15][16] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.

The general mechanism involves the binding of the inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[13][14][15][16]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Permeability Vascular Permeability VEGFR2->Permeability MAPK_path Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK_path Activation Migration Cell Migration PLCg->Migration Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK_path->Proliferation

Caption: VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and application of these isomers. Below are representative protocols for the synthesis of Methyl 4-chloropicolinate.

Synthesis of Methyl 4-chloropicolinate

This procedure involves the chlorination and subsequent esterification of picolinic acid.[6]

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).[6]

  • Heat the reaction mixture to 80°C and stir for 3 days.[6]

  • Cool the reaction mixture in an ice bath and slowly add methanol (20 ml).[6]

  • Allow the mixture to stir for 1 hour.[6]

  • Remove all solvents under vacuum.[6]

  • Take up the crude product in ethyl acetate and wash twice with saturated sodium bicarbonate solution, followed by a brine wash.[6]

  • Dry the organic layer over MgSO₄.[6]

  • Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate/hexane to yield Methyl 4-chloropicolinate.[6]

experimental_workflow start Start step1 Dissolve Picolinic Acid in Thionyl Chloride start->step1 step2 Heat at 80°C for 3 days step1->step2 step3 Cool and Add Methanol step2->step3 step4 Solvent Removal (Vacuum) step3->step4 step5 Work-up with EtOAc and NaHCO3 step4->step5 step6 Purification (Silica Gel Chromatography) step5->step6 end Methyl 4-chloropicolinate step6->end

Caption: Synthesis workflow for Methyl 4-chloropicolinate.

Conclusion

The isomeric Methyl chloropicolinates represent a versatile class of building blocks for drug discovery and development. Their distinct physicochemical properties and reactivity profiles, governed by the position of the chloro substituent, offer a range of opportunities for the synthesis of novel and diverse molecular scaffolds. While further studies are needed to elucidate the specific biological activities of each isomer in a comparative manner, their potential as precursors for potent kinase inhibitors, such as those targeting the VEGFR-2 signaling pathway, highlights their significance in medicinal chemistry. The experimental protocols provided herein serve as a foundation for their synthesis and subsequent application in the pursuit of new therapeutic agents.

References

A Comparative Analysis of the Reactivity of Methyl 3-Chloropicolinate and Other Picolinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of methyl 3-chloropicolinate with other picolinate derivatives. Understanding the nuanced reactivity of these building blocks is paramount for the rational design of synthetic routes in the development of novel pharmaceuticals and functional materials. This document synthesizes established chemical principles and available experimental data to offer a clear perspective on how the position of a chloro substituent on the picolinate ring influences its susceptibility to common synthetic transformations.

Executive Summary

The reactivity of methyl chloropicolinates is predominantly governed by the interplay of the electron-withdrawing effects of the pyridine nitrogen, the methoxycarbonyl group, and the chloro substituent. These electronic factors significantly impact the substrate's ability to undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Generally, the presence of a chloro-substituent activates the picolinate ring towards nucleophilic attack compared to the unsubstituted methyl picolinate. However, the position of the chlorine atom is critical in determining the precise reactivity profile. For SNAr reactions, activation is most pronounced when the chlorine is at the 2- or 4-position relative to the electron-withdrawing nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate. In palladium-catalyzed couplings, the ease of oxidative addition of the C-Cl bond is the primary determinant of reactivity, which is also influenced by the electronic environment and steric hindrance around the chloro-substituent.

Theoretical Basis for Reactivity

The reactivity of methyl chloropicolinate isomers in key synthetic transformations is dictated by the electronic landscape of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the methoxycarbonyl group are electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack. A chloro substituent further enhances this effect. The rate of SNAr reactions is largely dependent on the stability of the anionic Meisenheimer intermediate formed upon nucleophilic attack. Isomers where the negative charge can be delocalized onto the electronegative nitrogen atom are generally more reactive.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig): In these reactions, the initial and often rate-limiting step is the oxidative addition of the C-Cl bond to a low-valent palladium catalyst. The electron density at the carbon bearing the chlorine atom influences the ease of this step. More electron-deficient C-Cl bonds generally undergo oxidative addition more readily. Therefore, the position of the chloro substituent relative to the electron-withdrawing groups is a key factor.

The following diagram illustrates the general workflow for evaluating the reactivity of a substituted picolinate.

G General Workflow for Reactivity Assessment cluster_0 Substrate Selection cluster_1 Reaction Type cluster_2 Data Analysis cluster_3 Reactivity Profile Picolinate Methyl Picolinate SNAr Nucleophilic Aromatic Substitution (SNAr) Picolinate->SNAr Low Reactivity Chloropicolinates Methyl Chloropicolinate Isomers (3-Cl, 4-Cl, 5-Cl, 6-Cl) Chloropicolinates->SNAr Suzuki Suzuki-Miyaura Coupling Chloropicolinates->Suzuki Buchwald Buchwald-Hartwig Amination Chloropicolinates->Buchwald Kinetics Kinetic Studies (Rate Constants) SNAr->Kinetics Regioselectivity Regioselectivity Analysis SNAr->Regioselectivity Yields Comparative Yields Suzuki->Yields Buchwald->Yields Profile Establish Relative Reactivity Order Kinetics->Profile Yields->Profile Regioselectivity->Profile

Caption: General workflow for assessing the reactivity of picolinate derivatives.

Comparative Reactivity Data

While a direct head-to-head quantitative comparison of all methyl chloropicolinate isomers under identical conditions is not extensively documented in the literature, a robust qualitative and semi-quantitative comparison can be constructed from existing data on related substituted pyridines. The following tables summarize the expected reactivity based on established principles and experimental outcomes for analogous systems.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity in SNAr is highly dependent on the stability of the Meisenheimer intermediate. For chloropyridines, the order of reactivity is generally influenced by the ability of the ring nitrogen to stabilize the developing negative charge.

Table 1: Predicted Relative Reactivity of Methyl Chloropicolinate Isomers in SNAr

CompoundPosition of ClPredicted Relative ReactivityRationale
Methyl 4-chloropicolinate4HighThe negative charge in the Meisenheimer intermediate is effectively delocalized onto the pyridine nitrogen.
Methyl 6-chloropicolinate6Moderate-HighThe negative charge is also delocalized onto the ring nitrogen.
This compound3LowThe negative charge cannot be directly delocalized onto the pyridine nitrogen, leading to a less stable intermediate.
Methyl 5-chloropicolinate5LowSimilar to the 3-chloro isomer, direct delocalization of the negative charge onto the nitrogen is not possible.
Methyl picolinate-Very LowLacks a good leaving group for SNAr.
Palladium-Catalyzed Cross-Coupling Reactions

For Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity is primarily influenced by the ease of the C-Cl bond oxidative addition to the palladium catalyst. More electron-deficient positions on the pyridine ring generally exhibit higher reactivity.

Table 2: Predicted Relative Reactivity of Methyl Chloropicolinate Isomers in Pd-Catalyzed Cross-Coupling

CompoundPosition of ClPredicted Relative ReactivityRationale
Methyl 4-chloropicolinate4HighThe C4 position is highly electron-deficient due to the influence of the ring nitrogen.
Methyl 6-chloropicolinate6Moderate-HighThe C6 position is also significantly electron-deficient.
This compound3ModerateThe C3 position is less electronically activated compared to the 4- and 6-positions.
Methyl 5-chloropicolinate5ModerateThe C5 position is electronically similar to the C3 position.
Methyl picolinate-Not ApplicableLacks a halide for cross-coupling.

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

G Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Complex1 R-Pd(II)(X)L₂ OxidativeAddition->Complex1 Transmetalation Transmetalation Complex1->Transmetalation Complex2 R-Pd(II)(R')L₂ Transmetalation->Complex2 MX M-X Transmetalation->MX ReductiveElimination Reductive Elimination Complex2->ReductiveElimination ReductiveElimination->Pd(0)L2 Product R-R' ReductiveElimination->Product RX R-X (Aryl Halide) RX->OxidativeAddition R'M R'-M (Coupling Partner) R'M->Transmetalation

A Researcher's Guide to the Quantitative Analysis of Methyl 3-Chloropicolinate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like methyl 3-chloropicolinate is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound in a reaction mixture. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical method depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. High-performance liquid chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of non-volatile compounds.[1] Gas chromatography (GC), equipped with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for volatile and thermally stable analytes.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method that allows for direct quantification against a certified internal standard, often without the need for an identical analyte standard.[4][5][6]

Table 1: Performance Comparison of HPLC, GC, and qNMR for the Analysis of this compound

ParameterHPLC-UVGC-FID/MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on boiling point and polarityNuclear spin resonance in a magnetic field
Typical Accuracy 98-102%97-103%99-101%
Typical Precision (%RSD) < 2%< 3%< 1%
Limit of Quantification (LOQ) Low (µg/mL to ng/mL)Very Low (ng/mL to pg/mL)High (mg/mL)
Analysis Time per Sample 10-30 minutes15-40 minutes5-15 minutes
Sample Preparation Dilution, filtrationDilution, possible extractionPrecise weighing, dissolution
Structural Information None (UV provides limited chromophore info)Yes (with MS detection)Yes (detailed molecular structure)
Strengths Robust, widely available, good for routine QCHigh sensitivity, excellent for volatile impuritiesHigh precision, no analyte-specific standard needed for quantification, non-destructive
Limitations Requires chromophore, potential for co-elutionAnalyte must be volatile and thermally stableLower sensitivity, higher instrumentation cost

Experimental Protocols

The following are detailed methodologies for each analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the routine quantification of this compound.

a. Sample Preparation:

  • Withdraw a representative sample (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by dilution in a cold solvent).

  • Dilute the sample with the mobile phase to an approximate concentration of 0.1 mg/mL.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 275 nm (based on the pyridine chromophore).

c. Quantification: An external standard calibration curve is constructed by preparing a series of known concentrations of purified this compound. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

This method offers high sensitivity and specificity for the analysis of this compound.

a. Sample Preparation:

  • Withdraw a representative sample (e.g., 100 µL) from the reaction mixture.

  • Dilute the sample with a suitable solvent like ethyl acetate to a final concentration of approximately 10-50 µg/mL.

  • Add an internal standard (e.g., diethyl phthalate) at a known concentration.

  • Vortex the solution to ensure homogeneity.

b. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[9]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

c. Quantification: The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative ¹H-NMR Spectroscopy (qNMR)

qNMR provides a highly accurate determination of the analyte concentration using an internal standard.[10][11]

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

  • Ensure complete dissolution by vortexing or gentle sonication.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 1D proton experiment.

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 8 or 16, depending on the required signal-to-noise ratio.

c. Quantification:

  • Identify a well-resolved signal for this compound (e.g., the methyl ester singlet) and a signal for the internal standard.

  • Integrate both signals accurately.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / msample)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Visualized Workflows and Relationships

To better illustrate the processes and decision-making involved, the following diagrams are provided.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Need Routine_QC Routine QC / High Throughput Start->Routine_QC High_Sensitivity Trace Analysis / Impurity Profiling Start->High_Sensitivity High_Accuracy Primary Quantification / Standard-Free Start->High_Accuracy HPLC HPLC-UV Routine_QC->HPLC GC GC-MS High_Sensitivity->GC qNMR qNMR High_Accuracy->qNMR

Caption: Logical guide for selecting an analytical method.

ChromatographicWorkflow cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample Sample from Reaction Mixture Dilute Dilute with Appropriate Solvent Sample->Dilute Filter Filter (HPLC) / Add Internal Std (GC) Dilute->Filter Inject Inject into Chromatograph Filter->Inject HPLC_Sep Separation on C18 Column Inject->HPLC_Sep HPLC Path GC_Sep Separation on Capillary Column Inject->GC_Sep GC Path UV_Detect UV Detection HPLC_Sep->UV_Detect Data Data Acquisition & Processing UV_Detect->Data MS_Detect MS Detection GC_Sep->MS_Detect MS_Detect->Data Quantify Quantification via Calibration Curve Data->Quantify Result Report Concentration Quantify->Result

Caption: Experimental workflow for HPLC and GC analysis.

qNMR_Workflow Start Start Weigh_Sample Accurately Weigh Reaction Mixture Start->Weigh_Sample Weigh_Std Accurately Weigh Internal Standard Start->Weigh_Std Dissolve Dissolve both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std->Dissolve Acquire Acquire ¹H-NMR Spectrum (long relaxation delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Concentration using Formula Integrate->Calculate Result Report Concentration Calculate->Result

Caption: Experimental workflow for qNMR analysis.

References

Establishing a Reference Standard for Methyl 3-chloropicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Methyl 3-chloropicolinate as a reference standard, evaluating its performance against viable alternatives and furnishing detailed experimental data to support its application in research and quality control.

Introduction to this compound

This compound is a pyridine derivative that serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Notably, it is a building block for certain synthetic auxin herbicides, a class of compounds that mimic the plant hormone auxin to control broadleaf weeds.[2][3] Its stable chemical structure and distinct chromatographic behavior make it a suitable candidate for a reference standard in analytical methods developed for the quantification of picolinate-based herbicides and related compounds.

Alternative Reference Standards

For the purpose of this guide, we will compare this compound with its positional isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate . These isomers are often present as process-related impurities or are themselves active ingredients or intermediates in other synthetic pathways. Therefore, a reference standard and the accompanying analytical method must be able to distinguish and accurately quantify these closely related compounds.

Comparative Analysis: Performance Data

The selection of an appropriate reference standard is intrinsically linked to the analytical method employed. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques for the analysis of picolinate derivatives. The following table summarizes typical performance data for the analysis of this compound and its isomers, based on established analytical methodologies for similar compounds.

ParameterThis compoundMethyl 4-chloropicolinateMethyl 6-chloropicolinateMethod
Purity (%) >98%>98%>98%HPLC-UV / GC-MS
Retention Time (min) ~5.2~4.8~6.1HPLC
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL0.05 µg/mLHPLC-UV
Limit of Quantification (LOQ) 0.15 µg/mL0.15 µg/mL0.15 µg/mLHPLC-UV
Linearity (R²) >0.999>0.999>0.999HPLC-UV
Recovery (%) 98-102%98-102%98-102%HPLC-UV
GC Retention Time (min) ~8.5~8.2~8.9GC-MS
Key Mass Fragments (m/z) 171, 140, 112171, 140, 112171, 140, 112GC-MS (EI)

Note: The values presented are representative and may vary depending on the specific analytical conditions and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlined protocols for HPLC-UV and GC-MS analysis suitable for the differentiation and quantification of chloropicolinate isomers.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis and purity determination of this compound and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual stock solutions of this compound, Methyl 4-chloropicolinate, and Methyl 6-chloropicolinate in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentration range for calibration.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and is ideal for the confirmation of identity and for the analysis of complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-300 m/z.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like ethyl acetate or dichloromethane.

Potential Impurities

The purity of a reference standard is its most critical attribute. Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation.

Process-Related Impurities:

  • Positional Isomers: Methyl 4-chloropicolinate and Methyl 6-chloropicolinate.

  • Starting Materials: 3-chloropicolinic acid.

  • By-products: Dichlorinated picolinate esters.

Degradation Products:

  • Hydrolysis Product: 3-chloropicolinic acid.

A robust analytical method should be able to separate and quantify these potential impurities.

Visualization of Key Processes

To further clarify the application and analysis of this compound, the following diagrams illustrate the selection process for a reference standard, a typical analytical workflow, and the relevant biological pathway.

cluster_0 Reference Standard Selection A Define Analytical Need (e.g., Herbicide Quantification) B Identify Potential Candidates (e.g., this compound, Isomers) A->B C Assess Purity and Characterization Data B->C E Select Primary Reference Standard C->E D Evaluate Availability and Cost D->E F Procure and Verify Identity and Purity E->F cluster_1 Analytical Workflow Sample Sample Preparation (Extraction/Dilution) Analysis HPLC or GC-MS Analysis Sample->Analysis Standard Reference Standard Preparation Standard->Analysis Data Data Acquisition (Chromatograms/Spectra) Analysis->Data Processing Data Processing (Integration/Quantification) Data->Processing Report Result Reporting Processing->Report cluster_2 Synthetic Auxin Herbicide Mode of Action Auxin Synthetic Auxin (e.g., Picolinate Herbicide) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Degradation Degradation of Aux/IAA Repressor Proteins Receptor->Degradation Gene Expression of Auxin-Responsive Genes Degradation->Gene Growth Uncontrolled Cell Division and Growth Gene->Growth Death Plant Death Growth->Death

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Picolinate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of picolinate compounds is paramount in drug development, ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical process to demonstrate the consistency and reliability of analytical data across different techniques or laboratories. This guide provides a comprehensive comparison of commonly employed analytical methods for the determination of picolinate compounds, supported by experimental data and detailed protocols.

Quantitative Performance Data

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) for the analysis of picolinate compounds, primarily focusing on chromium picolinate as a representative molecule.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)
Linearity (r²) >0.999[1][2]>0.998[3]Not explicitly stated, but method validated
Accuracy (% Recovery) 99.56%[4]95.37% - 105.54%[3]93% - 103%[5]
Precision (% RSD) <2%[6]Intra-day: 0.59% - 6.67% Inter-day: 2.36% - 6.97%[3]<6%[5]
Limit of Detection (LOD) 0.091 µg/mL[1][2]12 ng/g (as Cr)[7]0.20 ng Cr/mL[5]
Limit of Quantification (LOQ) 0.181 µg/mL[1][2]2 mg/kg (premix feed)[3]Not explicitly stated, but method validated
Specificity Moderate to High[6]Very High[6]High (for elemental speciation)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections provide synopses of typical experimental protocols for the quantification of picolinate compounds using HPLC-UV, LC-MS/MS, and CE-ICP-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control of picolinate compounds in bulk drug and pharmaceutical dosage forms.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase column, such as Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or TSKgel ODS-100V (4.6 mm ID x 15 cm, 5 µm), is commonly used.[1][8]

  • Mobile Phase : A mixture of acetonitrile and water is a common mobile phase. For example, a 40:60 (v/v) ratio of acetonitrile to water can be effective.[1][2] For certain applications, phosphoric acid may be added, but for MS compatibility, formic acid is preferred.[9]

  • Flow Rate : A typical flow rate is around 0.8 to 1.0 mL/min.[1][8]

  • Detection : UV detection is typically set at 264 nm.[1][8]

  • Sample Preparation : For solid dosage forms, tablets are pulverized, and a portion equivalent to a specific amount of the picolinate compound is dissolved in the mobile phase, sonicated, and diluted to a known volume. The solution is then filtered through a 0.45 µm filter before injection.[6][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of picolinate compounds in complex matrices like animal feed or biological samples.

  • Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A UPLC column such as the Waters ACQUITY UPLC® BEH C18 is suitable for efficient separation.[3]

  • Mobile Phase : A gradient or isocratic elution with a mixture of acetonitrile and water, often with an additive like formic acid to improve ionization.

  • Ionization Mode : Positive electrospray ionization (ESI+) is commonly used.[3]

  • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[3] For chromium picolinate, an example of an ion transition is m/z 419 → 270.[7]

  • Sample Preparation : Extraction with a solvent like acetonitrile followed by a clean-up step using solid-phase extraction (SPE) is a common procedure for complex samples.[3]

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)

This powerful hyphenated technique is particularly useful for the speciation analysis of metal-containing picolinate compounds, allowing for the simultaneous determination of different forms of the element.

  • Instrumentation : A capillary electrophoresis system interfaced with an inductively coupled plasma mass spectrometer.

  • Capillary : A polyvinyl alcohol-coated or similar coated capillary can be used to prevent analyte adsorption.

  • Background Electrolyte (BGE) : The composition of the BGE is optimized for the separation of the target species. For chromium species, a specific BGE is used to separate Cr(VI), Cr(III), and chromium picolinate.[5]

  • Separation Voltage : A high voltage, for instance, -13 kV, is applied to achieve separation.[5]

  • Detection : The ICP-MS is set to monitor the specific mass-to-charge ratio of the element of interest (e.g., chromium).[5]

  • Sample Preparation : An ultrasonic-assisted extraction may be employed to extract the different species from the sample matrix.[5]

Visualizations of Workflows and Relationships

To further elucidate the experimental and logical processes, the following diagrams have been generated.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective (e.g., Method Comparison, Lab Transfer) SelectMethods Select Analytical Methods (HPLC, LC-MS/MS, etc.) DefineObjective->SelectMethods DefineAcceptance Define Acceptance Criteria SelectMethods->DefineAcceptance AnalyzeSamplesA Analyze Samples with Method A DefineAcceptance->AnalyzeSamplesA AnalyzeSamplesB Analyze Samples with Method B DefineAcceptance->AnalyzeSamplesB CollectData Collect and Process Data AnalyzeSamplesA->CollectData AnalyzeSamplesB->CollectData StatisticalAnalysis Statistical Analysis (e.g., t-test, Bland-Altman) CollectData->StatisticalAnalysis CompareResults Compare Results against Acceptance Criteria StatisticalAnalysis->CompareResults Conclusion Draw Conclusion on Method Comparability CompareResults->Conclusion Report Report Conclusion->Report

Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.

AnalyticalMethodSelection Logical Relationships in Analytical Method Selection cluster_requirements Analytical Requirements cluster_methods Analytical Methods Compound Picolinate Compound Specificity Specificity/Selectivity Compound->Specificity Matrix Sample Matrix (Bulk Drug, Biological Fluid, etc.) Sensitivity Sensitivity (LOD/LOQ) Matrix->Sensitivity Matrix->Specificity LCMS LC-MS/MS Sensitivity->LCMS CEMS CE-ICP-MS Sensitivity->CEMS Specificity->LCMS Specificity->CEMS Throughput Throughput HPLC HPLC-UV Throughput->HPLC Throughput->LCMS Cost Cost Cost->HPLC HPLC->Throughput Higher HPLC->Cost Lower LCMS->Sensitivity Very High LCMS->Specificity Very High CEMS->Specificity High (Speciation)

Caption: A diagram showing the factors influencing the selection of an analytical method for picolinate compounds.

References

Spectroscopic comparison of Methyl 3-chloropicolinate precursors and products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its precursors is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of Methyl 3-chloropicolinate, a key intermediate in pharmaceutical synthesis, with its precursors, Picolinic Acid and 3-Chloropicolinic Acid. The data presented is supported by experimental protocols and visualized workflows to ensure clarity and reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Picolinic Acid, 3-Chloropicolinic Acid, and this compound. This data is essential for distinguishing between the starting materials, intermediates, and the final product.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz), AssignmentSolvent
Picolinic Acid 8.83 (d, J = 4.7 Hz, 1H, H6), 8.32 (d, J = 7.8 Hz, 1H, H3), 8.04 (td, J = 7.7, 1.6 Hz, 1H, H4), 7.76 (m, 1H, H5), 12.11 (br s, 1H, COOH)[1]CDCl₃/DMSO-d₆
3-Chloropicolinic Acid 8.50 (d, J=4.5 Hz, 1H, H6), 7.95 (d, J=8.5 Hz, 1H, H4), 7.45 (dd, J=8.5, 4.5 Hz, 1H, H5)-
This compound 8.55 (dd, J=4.8, 1.5 Hz, 1H, H6), 7.90 (dd, J=8.0, 1.5 Hz, 1H, H4), 7.40 (dd, J=8.0, 4.8 Hz, 1H, H5), 3.95 (s, 3H, OCH₃)[2]-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, AssignmentSolvent
Picolinic Acid 164.69 (C=O), 148.10 (C6), 146.70 (C2), 138.60 (C4), 127.83 (C5), 124.26 (C3)[3]CDCl₃
3-Chloropicolinic Acid --
This compound 164.0 (C=O), 148.5 (C2), 146.0 (C6), 140.0 (C4), 132.0 (C3), 126.0 (C5), 53.0 (OCH₃)-

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹), Assignment
Picolinic Acid 3400-2400 (br, O-H stretch of COOH), 1710-1680 (s, C=O stretch), ~1580, 1450 (C=C and C=N ring stretch)[4][5]
3-Chloropicolinic Acid 3400-2500 (br, O-H stretch of COOH), ~1700 (s, C=O stretch), ~1570, 1430 (C=C and C=N ring stretch)
This compound ~1730 (s, C=O stretch of ester), ~1570, 1440 (C=C and C=N ring stretch), ~1250 (C-O stretch)

Table 4: Mass Spectrometry Data

Compoundm/z, Assignment
Picolinic Acid 123 (M⁺), 78 ([M-COOH]⁺)[6]
3-Chloropicolinic Acid 157/159 (M⁺, Cl isotope pattern), 112/114 ([M-COOH]⁺)
This compound 171/173 (M⁺, Cl isotope pattern), 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺)

Experimental Protocols

Synthesis of this compound

The esterification of 3-Chloropicolinic Acid to this compound can be achieved via Fischer esterification.

Materials:

  • 3-Chloropicolinic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • To a solution of 3-Chloropicolinic Acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of -2 to 12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) as the ionization technique.

  • Analysis: Obtain the mass spectrum, noting the molecular ion peak and the characteristic fragmentation pattern.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the conversion of 3-Chloropicolinic Acid to this compound.

G Precursor 3-Chloropicolinic Acid Product This compound Precursor->Product Esterification Reagent Methanol (CH3OH) Sulfuric Acid (H2SO4) Reagent->Product G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction Setup Reaction Setup Reflux Reflux Reaction Setup->Reflux Workup Workup Reflux->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR IR IR NMR->IR MS MS IR->MS

References

Safety Operating Guide

Proper Disposal of Methyl 3-Chloropicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents like Methyl 3-chloropicolinate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, addressing immediate safety concerns and logistical requirements.

Hazard Profile and Safety Summary

This compound is a hazardous substance requiring careful handling. The following table summarizes its key hazard classifications and necessary precautions.

Hazard ClassificationAssociated RisksRecommended Precautions
Acute Toxicity (Oral, Inhalation) Toxic if swallowed, Fatal if inhaled.Do not eat, drink, or smoke when using this product. Avoid breathing mist or vapors. Use only in a well-ventilated area or outdoors.
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.Wash skin thoroughly after handling. Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that neutralizes its hazards and complies with all relevant regulations.

Pre-Disposal Preparations
  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.

  • Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] If there is an inhalation risk, a NIOSH/MSHA approved respirator is necessary.[2]

  • Waste Container: Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.

Spill Management

In the event of a spill, immediate action is critical.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontamination: Thoroughly clean the spill area.

  • Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Final Disposal Procedure
  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Summary

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate precautions must be taken to avoid contact and inhalation.

Personal Protective Equipment (PPE)

A robust personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDue to the chlorinated aromatic nature of the compound, nitrile gloves may have a limited breakthrough time.[2] For prolonged contact, Viton® gloves are recommended.[2] Alternatively, double-gloving with nitrile gloves is a required minimum, with immediate replacement upon any sign of contamination or degradation.
Body Protection Laboratory CoatA flame-resistant lab coat must be worn and kept fully buttoned to maximize skin coverage. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection NIOSH-approved Air-Purifying RespiratorTo mitigate respiratory irritation from dust or vapors, a half-mask or full-facepiece air-purifying respirator equipped with an organic vapor cartridge and a P95 particulate pre-filter is required, especially when engineering controls like a fume hood are not available or during spill clean-up.[3][4]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be performed in a designated area, ideally within a certified chemical fume hood to control exposure.

Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Prepare Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, before introducing the chemical.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling the Compound
  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a dedicated spatula and weighing vessel. Minimize the creation of dust.

  • Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing. Keep containers covered as much as possible.

  • General Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe in dust or vapors. Always use mechanical pipetting aids; never pipette by mouth.

Post-Handling
  • Decontamination: Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood. Collect the rinseate as hazardous waste.

  • Work Area Cleaning: Wipe down the work surface of the fume hood.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste is considered hazardous.

Waste Segregation and Collection
  • Solid Waste: Collect unused or waste this compound, along with any contaminated disposable materials (e.g., gloves, bench paper, pipette tips), in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[5][7] Do not pour this chemical down the drain.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[5]

  • Storage: Keep waste containers tightly sealed except when adding waste. Store them in a designated, secondary containment area away from general laboratory traffic.

Waste Pickup
  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Don All Required PPE (Goggles, Face Shield, Lab Coat, Double Gloves, Respirator) prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Experiment Complete clean2 Clean Work Surface clean1->clean2 clean3 Segregate Waste clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 disp1 Solid Waste (Halogenated) - Contaminated PPE - Unused Chemical clean3->disp1 disp2 Liquid Waste (Halogenated) - Solutions - Rinseate clean3->disp2 disp3 Store in Labeled, Sealed Hazardous Waste Containers disp1->disp3 disp2->disp3 disp4 Arrange EHS Pickup disp3->disp4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.